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  • Product: 2-acetamido-6-aminohexanamide;hydrochloride

Core Science & Biosynthesis

Foundational

chemical properties of N-alpha-acetyl-L-lysine amide hydrochloride

Technical Whitepaper: Physicochemical and Functional Profiling of N- -acetyl-L-lysine Amide HCl Executive Summary N- -acetyl-L-lysine amide hydrochloride (Ac-Lys-NH [1] · HCl) is a specialized lysine derivative that serv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical and Functional Profiling of N- -acetyl-L-lysine Amide HCl

Executive Summary

N-


-acetyl-L-lysine amide hydrochloride (Ac-Lys-NH

[1] · HCl) is a specialized lysine derivative that serves as a critical structural probe in epigenetics and enzymology. Unlike free lysine, this compound features a "capped" backbone—acetylated at the N-terminus and amidated at the C-terminus—effectively neutralizing the zwitterionic charges typical of free amino acids. This structural modification mimics the electronic environment of an internal lysine residue within a polypeptide chain, making it an indispensable tool for modeling histone post-translational modifications.

This guide provides a comprehensive technical analysis of Ac-Lys-NH


 · HCl, detailing its physicochemical properties, synthetic pathways, and its dual utility as both a substrate for Histone Acetyltransferases (HATs) and a product reference for Histone Deacetylases (HDACs).[2]

Molecular Identity & Structural Analysis[1][3]

The chemical architecture of Ac-Lys-NH


 · HCl is designed to isolate the reactivity of the 

-amino group. By blocking the

-amino and

-carboxyl groups, the molecule eliminates interference from backbone ionization, directing enzyme specificity solely toward the side chain.
Property Technical Specification
Chemical Name N-

-acetyl-L-lysine amide hydrochloride
CAS Number 104584-11-4
Synonyms Ac-Lys-NH

[1][3] · HCl; (2S)-2-acetamido-6-aminohexanamide HCl
Molecular Formula C

H

N

O

[1] · HCl
Molecular Weight 223.70 g/mol
Stereochemistry L-isomer (S-configuration at

-carbon)
Appearance White to off-white hygroscopic crystalline powder
Structural Significance[1]
  • N-

    
    -Acetyl Group:  Mimics the peptide bond formed by the preceding amino acid in a protein sequence.
    
  • C-Terminal Amide: Mimics the peptide bond formed with the subsequent amino acid, preventing C-terminal ionization.

  • 
    -Amino Group:  Remains free and protonated at physiological pH, serving as the nucleophilic target for acetyltransferases.
    

Physicochemical Properties[1][4][5][6][7]

Understanding the solution behavior of Ac-Lys-NH


 · HCl is critical for assay development.
Solubility and Stability

The hydrochloride salt form confers high water solubility compared to the free base.

  • Solubility: >50 mg/mL in water; soluble in DMSO and methanol.

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccated environment to prevent hydrolysis or concentration errors during weighing.

  • Stability: Stable for >2 years at -20°C in solid form. Aqueous stock solutions (e.g., 100 mM) are stable for 6 months at -20°C but should undergo limited freeze-thaw cycles.

Acid-Base Profile (pKa)

Unlike free lysine, which has three ionizable groups, Ac-Lys-NH


 has only one: the side-chain 

-amine.[2]
  • 
    -Amine pKa:  ~10.5[4][5]
    
  • Implication: At physiological pH (7.4), the side chain is >99.9% protonated (

    
    ). For enzymatic acetylation (e.g., by p300/PCAF), the enzyme active site must lower this pKa to facilitate deprotonation and nucleophilic attack on Acetyl-CoA.
    

Functional Applications in Epigenetics[9][10]

This compound is central to the study of the "Writer" and "Eraser" enzymes of the histone code.

Substrate for Histone Acetyltransferases (HATs)

Ac-Lys-NH


 serves as a minimal substrate for HATs such as p300 , CBP , and PCAF .[2]
  • Mechanism: The enzyme transfers an acetyl group from Acetyl-CoA to the free

    
    -amino group of Ac-Lys-NH
    
    
    
    .
  • Detection: The reaction is monitored by measuring the consumption of Acetyl-CoA or the production of CoA-SH (using thiol-sensitive reagents like DTNB).

Product Standard for Histone Deacetylases (HDACs)

In HDAC assays, the substrate is typically the fully acetylated analog, Ac-Lys(Ac)-NH


 .[2] When HDACs cleave the acetyl group from the side chain, they generate Ac-Lys-NH

.
  • Role: Ac-Lys-NH

    
     is used to construct the standard curve  in HPLC or mass spectrometry-based HDAC assays, allowing researchers to quantify the amount of product formed.
    
Visualization: The Epigenetic Enzymatic Cycle

The following diagram illustrates the cyclic relationship between the acetylated substrate and the deacetylated product, highlighting the role of Ac-Lys-NH


.

EpigeneticCycle Substrate Ac-Lys(Ac)-NH2 (HDAC Substrate) Product Ac-Lys-NH2 (HAT Substrate / HDAC Product) Substrate->Product Acetyl group removal Product->Substrate Acetyl group transfer HDAC HDACs (Deacetylation) HDAC->Substrate HAT HATs (p300/PCAF) (Acetylation + Acetyl-CoA) HAT->Product

Figure 1: The enzymatic cycle showing the interconversion of the acetylated state (HDAC substrate) and the deacetylated state (Ac-Lys-NH


).[2]

Synthetic Manufacturing Routes

For research-grade purity (>98%), synthesis typically follows a solution-phase peptide coupling strategy to ensure regioselectivity.

Synthetic Workflow
  • Starting Material:

    
    -Boc-L-Lysine(
    
    
    
    )-OH (Side chain protected with Benzyloxycarbonyl).
  • Amidation: Activation of the C-terminus (e.g., using EDC/NHS or mixed anhydrides) followed by reaction with ammonia (

    
    ) to form the amide.
    
  • N-Terminal Deprotection & Acetylation: Removal of the Boc group (using TFA) followed by acetylation using Acetic Anhydride (

    
    ).
    
  • Side-Chain Deprotection: Catalytic hydrogenation (

    
    ) to remove the Z-group, liberating the 
    
    
    
    -amine.
  • Salt Formation: Treatment with HCl in dioxane/ether to precipitate the hydrochloride salt.

SynthesisWorkflow Step1 Start: H-Lys(Z)-NH2 (Side-chain Protected) Step2 Acetylation (Ac2O / Pyridine) Step1->Step2 Step3 Intermediate: Ac-Lys(Z)-NH2 Step2->Step3 Step4 Deprotection (H2, Pd/C) Step3->Step4 Step5 Salt Formation (HCl / Dioxane) Step4->Step5 Final Final Product: Ac-Lys-NH2 · HCl Step5->Final

Figure 2: Step-by-step synthetic pathway for high-purity Ac-Lys-NH


 · HCl.

Experimental Protocols

Preparation of 100 mM Stock Solution

Materials:

  • Ac-Lys-NH

    
     · HCl (MW: 223.70  g/mol )
    
  • Milli-Q Water or PBS (pH 7.4)

  • 0.22

    
    m Syringe Filter
    

Protocol:

  • Weigh 22.37 mg of Ac-Lys-NH

    
     · HCl.
    
  • Dissolve in 1.0 mL of sterile Milli-Q water. Vortex until completely dissolved.

  • Filter sterilize using a 0.22

    
    m syringe filter if using for cell culture or long-term incubation.
    
  • Aliquot into 50

    
    L volumes and store at -20°C.
    
  • Note: Verify concentration using a primary amine assay (e.g., Ninhydrin or TNBS) if precise stoichiometry is required, as hygroscopic water weight can affect gravimetric accuracy.[2]

Standard Curve Generation for HDAC Assay

This protocol uses Ac-Lys-NH


 to quantify the activity of HDACs when using non-fluorogenic substrates (e.g., HPLC analysis).
  • Preparation: Prepare a dilution series of Ac-Lys-NH

    
     (Product Standard) ranging from 0 
    
    
    
    M to 100
    
    
    M in Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
    
    
    ).[2]
  • Injection: Inject 10

    
    L of each standard onto a C18 Reverse-Phase HPLC column.
    
  • Elution: Run a gradient of Water/Acetonitrile (+0.1% TFA). Ac-Lys-NH

    
     will elute earlier than the more hydrophobic substrate Ac-Lys(Ac)-NH
    
    
    
    .
  • Detection: Monitor Absorbance at 214 nm (peptide bond).

  • Analysis: Plot Peak Area vs. Concentration to generate a linear regression equation (

    
    ). Use this to calculate the concentration of deacetylated product in enzyme reaction samples.
    

References

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Formats and Substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 92907, N-Acetyl-L-lysine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of Ac-Lys-NH2 HCl in Aqueous vs. Organic Systems

Executive Summary This technical guide provides a comprehensive solubility profile for -Acetyl-L-lysine amide hydrochloride (Ac-Lys-NH2 HCl). As a capped amino acid derivative often used as a model substrate for trypsin-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile for


-Acetyl-L-lysine amide hydrochloride  (Ac-Lys-NH2 HCl). As a capped amino acid derivative often used as a model substrate for trypsin-like proteases or histone deacetylases (HDACs), its solubility is governed by the competition between its hydrophobic termini and its highly ionic side-chain salt.

Quick Verdict:

  • Primary Solvent: Water (

    
     mg/mL).
    
  • Secondary Solvents: DMSO, Methanol (Moderate to High).

  • Incompatible Solvents: Diethyl Ether, Hexane, Dichloromethane (Insoluble).

Molecular Physiochemistry & Structural Analysis

To predict and manipulate the solubility of Ac-Lys-NH2 HCl, one must deconstruct its three functional zones. Unlike zwitterionic free amino acids, this molecule has "capped" ends, meaning its solubility is driven almost entirely by the side-chain counter-ion.

Structural Components
ComponentChemical StateImpact on Solubility
N-Terminus Acetylated (

)
Removes positive charge; increases lipophilicity slightly.
C-Terminus Amidated (

)
Removes negative charge; increases H-bond potential.
Side Chain Butylammonium (

)
Dominant Factor. Highly polar, ionic center.
Counter-ion Chloride (

)
Creates a crystal lattice requiring high dielectric solvents to dissociate.
The "HCl" Factor

The hydrochloride salt form is critical.[1] While the acetyl and amide caps suggest a potential for organic solubility, the ionic bond between the


-amino group and the chloride ion imposes a high Lattice Energy .
  • Mechanism: For dissolution to occur, the solvent must overcome this lattice energy via Solvation Enthalpy .

  • Result: Only solvents with high dielectric constants (

    
    ) or strong hydrogen bond donor/acceptor capabilities can stabilize the dissociated ion pair 
    
    
    
    and
    
    
    .

Solubility Matrix: Water vs. Organic Solvents[2][3]

The following data synthesizes physicochemical principles with empirical trends observed for lysine-derivative salts (e.g., L-Lysine HCl).

Solubility Profile Table
Solvent ClassSpecific SolventSolubility PredictionMechanistic Rationale
Aqueous Water High (

mg/mL)
High dielectric constant (

) and strong H-bonding stabilize dissociated ions perfectly.
Polar Aprotic DMSO High High dipole moment effectively solvates the cation, though slower dissolution rate than water.
Polar Aprotic DMF Moderate Good solubility, often used for peptide coupling, but less effective than DMSO for salts.
Alcohols Methanol Moderate High polarity allows partial solubility; useful for precipitating impurities while keeping the peptide in solution.
Alcohols Ethanol Low to Moderate Solubility drops significantly compared to methanol as the alkyl chain length increases.
Chlorinated DCM / Chloroform Insoluble Low dielectric constant (

) cannot overcome the ionic lattice energy of the HCl salt.
Non-Polar Hexane / Ether Insoluble No capacity for ion-dipole interactions. Used to precipitate the molecule from reaction mixtures.
Mechanistic Visualization

The following diagram illustrates the solvation shell competition that dictates these results.

SolvationMechanism cluster_Water Aqueous System (Success) cluster_Organic Non-Polar Organic System (Failure) Molecule Ac-Lys-NH2 HCl (Solid Lattice) Water Water Molecules (High Dielectric) Molecule->Water Add Solvent DCM DCM/Hexane (Low Dielectric) Molecule->DCM Add Solvent Dissociation Dissociation: [R-NH3+] ... [Cl-] Water->Dissociation Ion-Dipole Interaction Shell Stable Hydration Shell Dissociation->Shell Thermodynamically Favorable NoInteraction Lattice Energy > Solvation Energy DCM->NoInteraction Weak Interactions Precipitate Precipitation / Suspension NoInteraction->Precipitate Lattice Intact

Fig 1. Mechanistic pathway of dissolution. High dielectric solvents (Green) stabilize the dissociated ion pair, while low dielectric solvents (Red) fail to overcome lattice energy.

Experimental Protocol: Quantitative Solubility Determination

Do not rely on "visual" solubility for critical assays. The following Saturation Shake-Flask Method is the gold standard for generating accurate data for your specific lot of material.

Materials
  • Ac-Lys-NH2 HCl (solid).[2]

  • Target Solvents (HPLC Grade).

  • 0.22

    
    m Syringe Filters (PTFE for organics, PES for water).
    
  • HPLC system with UV detector (210-220 nm).

Workflow
  • Supersaturation: Add excess Ac-Lys-NH2 HCl to 1 mL of solvent in a glass vial. (Start with 50 mg).[2]

  • Equilibration: Shake/vortex at controlled temperature (25°C) for 24 hours.

    • Note: If the solution becomes clear, add more solid until a visible precipitate remains.

  • Separation: Centrifuge at 10,000 RPM for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22

    
    m filter to remove micro-particulates.
    
  • Quantification (HPLC):

    • Dilute the filtrate 1:100 or 1:1000 with water.

    • Inject onto a C18 column.

    • Compare peak area against a standard curve of known concentration.

Solubility Screening Workflow Diagram

ExperimentalWorkflow Start Start: Ac-Lys-NH2 HCl (Lyophilized Powder) SolventAdd Add Solvent (1 mL) Target: Supersaturation Start->SolventAdd Check Visual Check: Is solid present? SolventAdd->Check AddMore Add more Solid Check->AddMore No (Clear Solution) Equilibrate Shake 24h @ 25°C Check->Equilibrate Yes (Turbid) AddMore->SolventAdd Filter Centrifuge & Filter (0.22 µm) Equilibrate->Filter HPLC HPLC Quantification (vs Standard Curve) Filter->HPLC

Fig 2. Step-by-step decision tree for determining the solubility limit of the substrate.

Applications & Formulation Strategy

For Enzymatic Assays (Trypsin/HDAC)
  • Recommendation: Dissolve the stock solution in Water or Buffer (e.g., PBS, Tris).[3]

  • Stock Concentration: 10–100 mM is typical.

  • Storage: Store aqueous stocks at -20°C. Avoid repeated freeze-thaw cycles which can cause hydrolysis of the amide cap over long periods.

For Chemical Synthesis (Coupling)
  • Challenge: If you need to react the side chain in an organic solvent (e.g., DCM) where the salt is insoluble.

  • Solution (Free Basing): You must convert the HCl salt to the free base.

    • Dissolve Ac-Lys-NH2 HCl in a minimal amount of water.

    • Adjust pH to ~11-12 using NaOH.

    • Extract with n-Butanol or Ethyl Acetate (solubility of the free base improves significantly in organics).

    • Dry organic layer and evaporate.

    • Warning: The free amine is prone to oxidation; use immediately.

For Purification (Precipitation)
  • Technique: Dissolve in minimal Methanol/Water, then add excess Diethyl Ether or Acetone .

  • Outcome: The Ac-Lys-NH2 HCl will crash out as a white solid, leaving non-polar impurities in the supernatant.

References

  • Zhao, D., et al. (2009).[4][5][6] "Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K." Journal of Chemical & Engineering Data.[4][5]

  • Bachem. (2021). "Peptide Solubility Guidelines." Bachem Technical Library.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 2724393, Ac-Lys-OMe HCl (Analogous Structure)." PubChem. [7]

  • Vertex AI Search. (2024). "Solubility of Lysine Derivatives." Grounding Data. 8

Sources

Foundational

Disambiguation and Core Differences: Ac-Lys-NH2 HCl vs. N-acetyl-lysine

An In-depth Technical Guide for Researchers A Senior Application Scientist's Guide to Structure, Application, and Analysis Executive Summary In the fields of epigenetics, drug discovery, and peptide chemistry, precision...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

A Senior Application Scientist's Guide to Structure, Application, and Analysis

Executive Summary

In the fields of epigenetics, drug discovery, and peptide chemistry, precision in molecular nomenclature is paramount. The terms "Ac-Lys-NH2 HCl" and "N-acetyl-lysine" are often used, yet they represent chemically distinct entities with divergent applications. This guide provides a comprehensive technical breakdown of their differences, moving from fundamental structure to practical application and analytical differentiation. N-acetyl-lysine is an ambiguous term that can refer to two isomers: Nα-acetyl-L-lysine or the biologically crucial Nε-acetyl-L-lysine, the latter being a key post-translational modification (PTM). In contrast, Ac-Lys-NH2 HCl refers specifically to Nα-acetyl-L-lysinamide hydrochloride, a synthetic derivative with both its N-terminus and C-terminus chemically modified. Understanding these distinctions is critical for designing robust experiments, interpreting results, and procuring the correct reagents.

Introduction: The Centrality of Lysine Acetylation

Lysine, with its two primary amino groups (alpha-amino and epsilon-amino), is a hub for post-translational modifications. Among the most significant of these is acetylation, the addition of an acetyl group. In a biological context, the reversible acetylation of the ε-amino group of lysine residues in histone and non-histone proteins is a fundamental epigenetic mechanism.[1] This modification, catalyzed by histone acetyltransferases (HATs) and reversed by histone deacetylases (HDACs), neutralizes the positive charge of the lysine side chain, thereby altering protein structure, protein-protein interactions, and DNA binding.[1][2] This regulatory role makes acetylated lysine a focal point for research into transcription, cell signaling, and disease pathology. Given this context, synthetic acetyl-lysine derivatives have become indispensable tools. This guide clarifies the identities of two such tools, ensuring their correct application in research.

Molecular Structure and Nomenclature: A Tale of Two Amines and a Carboxyl Group

The core difference between these compounds lies in which functional groups of the parent L-lysine molecule are modified.

L-Lysine: The Unmodified Backbone

L-lysine possesses three key functional groups:

  • Alpha-amino (Nα) group: The primary amine attached to the alpha-carbon (Cα).

  • Epsilon-amino (Nε) group: The primary amine at the terminus of the four-carbon side chain.

  • Carboxyl (COOH) group: The acid group attached to the alpha-carbon.

The Ambiguity of "N-acetyl-lysine"

This term is imprecise because it does not specify which amino group is acetylated.

  • Nε-acetyl-L-lysine (H-Lys(Ac)-OH): The acetyl group is on the side-chain ε-amino group. This is the isomer relevant to biological PTMs.[1] It features a free Nα-amino group and a free C-terminal carboxyl group.

  • Nα-acetyl-L-lysine (Ac-Lys-OH): The acetyl group is on the Nα-amino group.[3][4] This modification "caps" the N-terminus, leaving the ε-amino group and the C-terminal carboxyl group free.

The Specificity of Ac-Lys-NH2 · HCl

This name describes a highly modified, specific molecule: Nα-acetyl-L-lysinamide hydrochloride .

  • Ac-: An acetyl group is attached to the Nα-amino group .

  • -Lys-: The lysine residue.

  • -NH2: The C-terminal carboxyl group is converted to a primary amide (carboxamide). This modification removes the negative charge of the carboxylate and makes the C-terminus chemically more inert, mimicking an internal peptide bond.

  • · HCl: The molecule is supplied as a hydrochloride salt. This is achieved by protonating a basic site on the molecule (the free ε-amino group) with hydrochloric acid. The salt form generally enhances the compound's stability and solubility in aqueous buffers.

Figure 1: Relationship between L-lysine and its acetylated derivatives.

Physicochemical Properties: A Comparative Overview

The structural modifications directly translate to different physicochemical properties, which are crucial for experimental design (e.g., buffer preparation, analytical separation).

PropertyNα-acetyl-L-lysineNε-acetyl-L-lysineAc-Lys-NH2 · HCl
IUPAC Name (2S)-2-acetamido-6-aminohexanoic acid[4](2S)-2-amino-6-acetamidohexanoic acid[5](2S)-2-acetamido-6-aminohexanamide hydrochloride
Molecular Formula C₈H₁₆N₂O₃[4][6]C₈H₁₆N₂O₃[1]C₈H₁₇N₃O₂ · HCl[7]
Molecular Weight 188.22 g/mol [3][4]188.23 g/mol [1]223.70 g/mol [7]
CAS Number 1946-82-3[4][6]692-04-6[1]104584-11-4[8]
Charge at pH 7.4 Net charge of 0 (protonated ε-amine, deprotonated carboxylate)Net charge of 0 (protonated α-amine, deprotonated carboxylate)Net charge of +1 (protonated ε-amine, neutral amide)
Key Features Nα-acetylated, free ε-amine, free carboxylNε-acetylated, free α-amine, free carboxylNα-acetylated, free ε-amine, C-terminal amide

Synthesis and Causality of Design

N-acetyl-lysine
  • Nε-acetyl-L-lysine: In nature, this modification is enzymatically produced by HATs using acetyl-CoA as a donor.[9] For research, particularly for solid-phase peptide synthesis (SPPS), the building block Fmoc-L-Lys(Ac)-OH is commercially available. Here, the Nα-amino group is protected by a base-labile Fmoc group, allowing for its incorporation into a peptide chain, after which the acetylated side chain can be studied.

  • Nα-acetyl-L-lysine: This is a purely synthetic product. A common route involves protecting the more reactive ε-amino group (e.g., with a Boc or Cbz group), acetylating the free Nα-amino group with a reagent like acetic anhydride, and then deprotecting the side chain.[10]

Ac-Lys-NH2 · HCl

This compound is synthesized for specific purposes. The synthesis starts with a protected lysine, proceeds through Nα-acetylation, followed by C-terminal amidation, deprotection, and finally, formation of the hydrochloride salt.

  • Causality behind the Amide: The C-terminal carboxamide (-CONH₂) is uncharged and more resistant to cleavage by carboxypeptidases compared to the free carboxylic acid. This makes Ac-Lys-NH2 a more stable molecule in biological media and a better mimic of a lysine residue situated within a peptide sequence (not at the C-terminus).

  • Causality behind the HCl Salt: The salt form prevents the free ε-amino group from acting as a nucleophile in undesired side reactions and significantly improves its solubility in aqueous buffers used for biochemical assays.

Applications in Research and Drug Development

The choice between these molecules is dictated entirely by the experimental question.

  • Nε-acetyl-L-lysine (and its protected forms): The Epigenetics Workhorse

    • Bromodomain Interaction Studies: Peptides containing Nε-acetyl-lysine are synthesized to study and screen for inhibitors of bromodomains, the "reader" modules that specifically recognize acetylated lysine residues.[11]

    • Enzyme Substrates: These peptides are critical substrates for assaying the activity of HDAC and Sirtuin "eraser" enzymes.[11] The rate of deacetylation can be monitored by various methods, including HPLC or mass spectrometry.

    • PTM Elucidation: Used as a standard in mass spectrometry to identify lysine acetylation sites in complex protein samples.[12]

  • Nα-acetyl-L-lysine: The N-Terminal Cap

    • Enzyme Specificity Studies: It serves as a substrate to characterize enzymes that act on the lysine side chain, such as lysyl oxidase, without interference from the Nα-amino group.[6]

    • Metabolic Studies: As an N-terminally capped amino acid, it can be used to study amino acid transport and metabolism.[6]

  • Ac-Lys-NH2 · HCl: The Stable Mimic/Control

    • Control Peptide: In assays involving peptides, Ac-Lys-NH2 can serve as a simple, stable control molecule. Its capped N-terminus and C-terminus prevent it from being a substrate for most aminopeptidases and carboxypeptidases.[13]

    • Permeability Studies: The neutral C-terminus and positive overall charge give it different membrane permeability characteristics than its free-acid counterparts, making it useful in cellular uptake or transport studies.

    • Enzyme Inhibition: It can be used as a simple fragment to test for binding or inhibition in the active site of enzymes where the ε-amino group is the key interacting moiety.

Analytical Differentiation: A Practical Workflow

Distinguishing between these compounds is straightforward with standard laboratory techniques. The key is to exploit their differences in mass and polarity.

G cluster_hplc Separation by Polarity cluster_ms Detection by Mass-to-Charge Ratio start Sample Mixture (e.g., Ac-Lys-OH vs. Ac-Lys-NH2) hplc Reverse-Phase HPLC/UPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) start->hplc Inject ms Mass Spectrometry (ESI-MS) (Positive Ion Mode) hplc->ms Couple to MS detector rt1 Peak 1: Earlier Retention Time (More Polar Compound) hplc->rt1 Elution Order rt2 Peak 2: Later Retention Time (Less Polar Compound) hplc->rt2 mass1 Detect [M+H]⁺ at m/z 189.12 (Nα-acetyl-L-lysine) ms->mass1 Identification mass2 Detect [M+H]⁺ at m/z 188.14 (Ac-Lys-NH2) ms->mass2

Figure 2: Analytical workflow for differentiating acetylated lysine derivatives.
Experimental Protocol: HPLC-MS Differentiation

This protocol provides a self-validating system to both separate and positively identify the compounds.

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of each reference compound (Nα-acetyl-L-lysine and Ac-Lys-NH2 · HCl) and the unknown mixture in Milli-Q water.

    • Dilute stocks to a final concentration of 10-50 µg/mL in the initial mobile phase (e.g., 95% Mobile Phase A).

  • Instrumentation (HPLC/UPLC System coupled to an ESI Mass Spectrometer):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid (or Trifluoroacetic Acid) in Water.

    • Mobile Phase B: 0.1% Formic Acid (or Trifluoroacetic Acid) in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • HPLC Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Equilibrate at 5% B

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Scan Range: m/z 100-500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

  • Data Analysis and Interpretation:

    • Polarity and Retention Time: Nα-acetyl-L-lysine, with its free carboxyl group, is more polar than the C-terminal amide of Ac-Lys-NH2. Therefore, on a reverse-phase column, Nα-acetyl-L-lysine is expected to elute earlier than Ac-Lys-NH2.

    • Mass-to-Charge Ratio: The mass spectrometer provides definitive identification.

      • Nα-acetyl-L-lysine (C₈H₁₆N₂O₃, MW 188.22) will be detected as its protonated ion [M+H]⁺ at m/z 189.12 .

      • Ac-Lys-NH2 (the free base C₈H₁₇N₃O₂, MW 187.24) will be detected as its protonated ion [M+H]⁺ at m/z 188.14 . The HCl is not covalently bound and will not be observed.

Conclusion

The distinction between Ac-Lys-NH2 HCl and the isomers of N-acetyl-lysine is not trivial; it is a fundamental difference in chemical structure that dictates biological activity, stability, and experimental application. Nε-acetyl-L-lysine is the key to studying epigenetic regulation. Nα-acetyl-L-lysine serves as an N-terminally blocked analog. Ac-Lys-NH2 HCl is a synthetic tool designed for stability, providing N- and C-terminal blockage to mimic an internal peptide residue. For researchers and drug developers, using precise nomenclature, verifying CAS numbers upon procurement, and understanding these core chemical differences are essential practices that underpin scientific rigor and the success of research outcomes.

References

  • Hypothetical pathway of N ε-acetyl-lysine synthesis in methanogenic archaea. (n.d.). ResearchGate. Retrieved from [Link]

  • Lama, D., et al. (2022). Synthesis of N‐acetyl‐L‐homolysine by the Lossen rearrangement and its application for probing deacetylases and binding mode of bromodomains. Chemistry – A European Journal. Available at: [Link]

  • Zhan, M., et al. (2023). In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetylation. bioRxiv. Available at: [Link]

  • Chem-Impex International. (n.d.). Nα,ε-Bis-acetyl-L-lysine. Retrieved from [Link]

  • Paquet, A. (1963). SYNTHESIS OF SOME PEPTIDES OF EN-ACETYL-L-LYSINE. Canadian Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Acetyllysine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-Lysine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetyllysine. PubChem Compound Database. Retrieved from [Link]

  • Joghee, N. N., Jayaraman, G., & Selladurai, M. (2020). Nε-Acetyl L-α Lysine Improves Activity and Stability of α-Amylase at Acidic Conditions: A Comparative Study with other Osmolytes. Protein and Peptide Letters. Available at: [Link]

  • Joghee, N. N., Jayaraman, G., & Selladurai, M. (2019). Nε-Acetyl L-α Lysine Improves Activity and Stability of α-Amylase at Acidic Conditions: A Comparative Study with other Osmolytes. ResearchGate. Available at: [Link]

  • The Metabolomics Innovation Centre. (n.d.). Showing Compound N6-Acetyl-L-lysine (FDB000476). FooDB. Retrieved from [Link]

  • Watanabe Chemical Industries, Ltd. (n.d.). Ac-Lys-NH2・HCl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ClAc-Lys(AcCl)(AcCl)-Lys(NH2)(NH2)-bAla-NH2. PubChem Compound Database. Retrieved from [Link]

  • Gariani, K., et al. (1995). Reactivity of Lys(NH2)-containing peptides toward endopeptidases. PubMed. Retrieved from [Link]

  • Moodle@Units. (n.d.). HISTONE ACETYLATION AND DEACETYLATION. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

protocol for p300 and PCAF inhibitor synthesis using Ac-Lys-NH2 HCl

Application Note & Protocol Topic: A Comprehensive Guide to the Synthesis and Evaluation of p300/PCAF Inhibitors Derived from Nα-acetyl-L-lysinamide Audience: Researchers, scientists, and drug development professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Comprehensive Guide to the Synthesis and Evaluation of p300/PCAF Inhibitors Derived from Nα-acetyl-L-lysinamide

Audience: Researchers, scientists, and drug development professionals in the fields of epigenetics, oncology, and medicinal chemistry.

Introduction: Targeting the Master Regulators of the Acetylome

The histone acetyltransferases (HATs) p300 (also known as KAT3B) and its paralog, CREB-binding protein (CBP), are critical transcriptional co-activators that play a central role in regulating gene expression.[1][2] They function by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails and numerous non-histone proteins.[3][4][5] This post-translational modification is a key epigenetic mark that generally leads to chromatin relaxation and transcriptional activation.[6][7]

The p300/CBP-associated factor (PCAF, also known as KAT2B) is another key HAT that, while sharing some substrates with p300/CBP, exhibits distinct functions and substrate preferences, often targeting different lysine sites.[8][9] For instance, PCAF preferentially acetylates lysine 14 on histone H3 (H3K14).[10][11]

Dysregulation of p300 and PCAF activity is implicated in a wide range of human diseases, most notably cancer, where they can act as co-activators for oncogenic transcription factors and contribute to tumor cell proliferation, survival, and metabolic reprogramming.[12][13][14] Their critical role in pathology makes them highly attractive targets for therapeutic intervention.[1][2][15] This guide provides a detailed protocol for the synthesis of a representative peptide-based inhibitor using Nα-acetyl-L-lysinamide hydrochloride (Ac-Lys-NH2 HCl) as a foundational building block and outlines the subsequent biochemical evaluation of its inhibitory activity.

Part 1: Rationale for Inhibitor Design

The catalytic mechanisms of p300 and PCAF provide a blueprint for rational inhibitor design. p300 is understood to follow a Theorell-Chance ("hit-and-run") mechanism, where acetyl-CoA binds first, followed by the histone substrate, with product release being the rate-limiting step.[3][4][16] In contrast, kinetic analyses of PCAF are consistent with a ternary complex mechanism (specifically, an ordered Bi-Bi mechanism), where both acetyl-CoA and the histone substrate bind to the enzyme to form a complex before the acetyl transfer occurs.[10]

A powerful strategy for inhibiting such enzymes is the creation of "bisubstrate analogs," which are molecules designed to mimic the transition state or the enzyme-bound conformation of both substrates simultaneously. These inhibitors, such as Lys-CoA for p300 and H3-CoA-20 for PCAF, can be highly potent and selective.[17][18][19]

Ac-Lys-NH2 serves as an excellent starting scaffold because it mimics the acetylated lysine residue that is recognized by the enzyme's active site. By chemically extending this core structure, one can build a molecule that occupies both the histone substrate-binding pocket and the adjacent acetyl-CoA binding site, leading to potent inhibition.

dot digraph "p300_PCAF_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes E [label="p300/PCAF\n(Free Enzyme)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; E_AcCoA [label="E • Acetyl-CoA", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Ternary [label="E • Acetyl-CoA • Substrate\n(Ternary Complex)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; E_Prod [label="E • CoA • Ac-Substrate", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"];

// Invisible nodes for layout sub_in [shape=plaintext, label="Acetyl-CoA"]; sub_in2 [shape=plaintext, label="Histone\nSubstrate"]; prod_out [shape=plaintext, label="CoA"]; prod_out2 [shape=plaintext, label="Acetylated\nSubstrate"];

// Edges sub_in -> E_AcCoA [label="+", color="#4285F4"]; E -> E_AcCoA [style=invis]; sub_in2 -> Ternary [label="+", color="#EA4335"]; E_AcCoA -> Ternary [label="Substrate Binding"]; Ternary -> E_Prod [label="Acetyl Transfer", color="#FBBC05"]; E_Prod -> prod_out [label="-", color="#34A853"]; E_Prod -> prod_out2 [style=invis]; E_Prod -> E [label="Product Release"];

// Rank alignment {rank=same; E; sub_in;} {rank=same; E_AcCoA; sub_in2;} {rank=same; E_Prod; prod_out; prod_out2;} } Caption: Simplified catalytic cycle for p300/PCAF enzymes.

Part 2: Synthesis of a Representative Bisubstrate Inhibitor

This section details the synthesis of a representative peptide-based inhibitor, Ac-Tyr-Lys(Ac)-NH2 , as a proof-of-concept molecule. This compound builds upon the Ac-Lys-NH2 core by adding a tyrosine residue, which can enhance binding through interactions with the enzyme surface. This is a simplified model; more complex inhibitors could be created by linking a pantetheine moiety to mimic the full CoA structure. The synthesis follows standard solid-phase peptide synthesis (SPPS) principles.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Purpose
Nα-acetyl-L-lysinamide HCl≥98%Sigma-AldrichStarting Material
Fmoc-Tyr(tBu)-OHSynthesis GradeChem-ImpexProtected Amino Acid
HBTU≥98%Combi-BlocksPeptide Coupling Reagent
DIPEA≥99.5%Acros OrganicsBase for Coupling
PiperidineACS GradeFisher ScientificFmoc Deprotection
Trifluoroacetic acid (TFA)≥99%Oakwood ChemicalCleavage from Resin
Dichloromethane (DCM)HPLC GradeVWRSolvent
Dimethylformamide (DMF)HPLC GradeVWRSolvent
Rink Amide MBHA Resin100-200 meshNovabiochemSolid Support
Synthesis Workflow

dot digraph "Synthesis_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: Ac-Lys-NH2 HCl", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Coupling [label="Step 1: Peptide Coupling\n(Add Fmoc-Tyr(tBu)-OH)", fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; Deprotection [label="Step 2: Fmoc Deprotection", fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; Acetylation [label="Step 3: N-terminal Acetylation", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Purification [label="Step 4: Purification\n(RP-HPLC)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Characterization [label="Step 5: Characterization\n(LC-MS, NMR)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Final [label="Final Product:\nAc-Tyr-Lys(Ac)-NH2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"];

// Edges Start -> Coupling; Coupling -> Deprotection; Deprotection -> Acetylation; Acetylation -> Purification; Purification -> Characterization; Characterization -> Final; } Caption: Workflow for the synthesis of a peptide-based inhibitor.

Step-by-Step Synthesis Protocol

Note: This protocol describes a solution-phase coupling for illustrative purposes. For longer peptides, solid-phase synthesis is recommended.

Step 1: Coupling of Fmoc-Tyr(tBu)-OH to Ac-Lys-NH2

  • Preparation: In a round-bottom flask, dissolve Nα-acetyl-L-lysinamide HCl (1.0 eq) and Fmoc-Tyr(tBu)-OH (1.1 eq) in anhydrous DMF.

  • Activation: Add HBTU (1.1 eq) to the solution.

  • Reaction: Cool the mixture to 0°C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The reaction is basic and drives the coupling forward.[20]

  • Incubation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

Step 2: Fmoc Group Deprotection

  • Reaction: Dissolve the crude product from Step 1 in a solution of 20% piperidine in DMF.

  • Incubation: Stir at room temperature for 30 minutes. The formation of a dibenzofulvene-piperidine adduct can be monitored by UV-Vis spectroscopy.

  • Workup: Concentrate the mixture under high vacuum to remove the piperidine and DMF. Co-evaporate with toluene to remove residual piperidine. The resulting product is the free amine of the dipeptide, Tyr(tBu)-Lys(Ac)-NH2 .

Step 3: N-terminal Acetylation

  • Reaction: Dissolve the product from Step 2 in DCM. Add acetic anhydride (1.5 eq) and triethylamine (2.0 eq).

  • Incubation: Stir at room temperature for 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute with DCM, wash with water and brine, then dry over sodium sulfate. Concentrate to yield the fully protected peptide, Ac-Tyr(tBu)-Lys(Ac)-NH2 .

Step 4: Side-Chain Deprotection (Final Cleavage)

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for the released tert-butyl cations.

  • Reaction: Dissolve the protected peptide in the cleavage cocktail and stir at room temperature for 2-3 hours.

  • Workup: Precipitate the crude peptide by adding it to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

Step 5: Purification and Characterization

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • LC-MS: Confirm the mass of the final product. For Ac-Tyr-Lys(Ac)-NH2 (C₂₀H₃₀N₄O₅), the expected monoisotopic mass is [M+H]⁺ ≈ 423.23 g/mol .

    • NMR: Obtain ¹H and ¹³C NMR spectra to confirm the structure and assess purity.

Part 3: Protocol for In Vitro Evaluation of Inhibitor Activity

A biochemical assay is required to determine the potency (e.g., IC50) of the synthesized inhibitor against p300 and PCAF. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is sensitive, non-radioactive, and amenable to high-throughput screening.

Assay Principle

The assay measures the acetylation of a biotinylated histone H3 peptide substrate by the HAT enzyme. A europium-labeled anti-acetyl-lysine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the peptide is acetylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. The inhibitor's potency is determined by its ability to reduce this signal.

Materials and Reagents
  • Recombinant human p300 (catalytic domain)

  • Recombinant human PCAF (catalytic domain)

  • Biotinylated Histone H3 (1-21) peptide substrate

  • Acetyl-Coenzyme A (Ac-CoA)

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.1 mM EDTA)

  • Europium-labeled Anti-Ac-Lysine Antibody

  • Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor

  • Synthesized inhibitor (Ac-Tyr-Lys(Ac)-NH2)

  • 384-well low-volume assay plates

Assay Workflow

dot digraph "Assay_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Dispense [label="Step 1: Dispense Inhibitor\n(Serial Dilution)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; AddEnzyme [label="Step 2: Add HAT Enzyme\n(p300 or PCAF)", fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; Initiate [label="Step 3: Initiate Reaction\n(Add Substrate Mix: Ac-CoA + Peptide)", fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; Incubate [label="Step 4: Incubate\n(e.g., 60 min at 30°C)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Stop [label="Step 5: Stop Reaction & Add Detection Reagents", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Read [label="Step 6: Read Plate\n(TR-FRET Signal)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Analyze [label="Step 7: Data Analysis\n(Calculate IC50)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"];

// Edges Dispense -> AddEnzyme; AddEnzyme -> Initiate; Initiate -> Incubate; Incubate -> Stop; Stop -> Read; Read -> Analyze; } Caption: Workflow for a TR-FRET based HAT inhibition assay.

Step-by-Step Assay Protocol
  • Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in assay buffer. A typical starting concentration is 100 µM, diluted in 10 steps with a 1:3 ratio. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition/background).

  • Enzyme Addition: Add 5 µL of diluted HAT enzyme (final concentration ~5 nM for p300, ~10 nM for PCAF) to each well of a 384-well plate containing 5 µL of the inhibitor dilution. Incubate for 15 minutes at room temperature to allow the inhibitor to bind.

  • Reaction Initiation: Start the acetylation reaction by adding 10 µL of the substrate mixture containing Ac-CoA (final concentration equal to its Km, e.g., ~5 µM) and biotinylated H3 peptide (final concentration ~200 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction by adding 5 µL of the detection mix containing the Eu-labeled antibody and SA-APC in a suitable detection buffer. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Expected Results and Cellular Validation

Known potent p300/CBP inhibitors like A-485 exhibit IC50 values in the low nanomolar range.[21][22] Natural product inhibitors or initial synthetic hits often have IC50 values in the micromolar range.[12][23] The potency of the synthesized Ac-Tyr-Lys(Ac)-NH2 will depend on its binding affinity.

To validate the inhibitor's effect in a cellular context, researchers can treat cancer cell lines (e.g., prostate or breast cancer lines) with the compound.[24][25] A subsequent Western blot analysis can be performed to measure the levels of specific histone acetylation marks that are dependent on p300/CBP activity, such as the acetylation of Histone H3 at Lysine 27 (H3K27ac).[13][22] A dose-dependent reduction in H3K27ac would confirm on-target engagement in a cellular environment.

Conclusion

This guide provides a foundational framework for the rational design, synthesis, and evaluation of inhibitors targeting the critical epigenetic regulators p300 and PCAF. By starting with a substrate-mimicking scaffold like Ac-Lys-NH2, medicinal chemists can develop potent and selective probes and potential therapeutic agents. The detailed protocols for synthesis and in vitro testing offer a clear path for researchers to characterize novel compounds. The successful development of such inhibitors is a crucial step toward creating new therapies for cancer and other diseases driven by epigenetic dysregulation.[18]

References

  • The Catalytic Mechanism of Histone Acetyltransferase p300: From the Proton Transfer to Acetylation Reaction - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Characterization of novel inhibitors of histone acetyltransferases - AACR Journals. (2007, May 1). American Association for Cancer Research. Retrieved February 25, 2026, from [Link]

  • p300/CBP-associated factor histone acetyltransferase processing of a peptide substrate. Kinetic analysis of the catalytic mechanism - PubMed. (2000, July 21). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Characterization of novel inhibitors of histone acetyltransferases - PubMed. (2007, September 15). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Identification and Characterization of Small Molecule Inhibitors of a Class I Histone Deacetylase from Plasmodium falciparum | Journal of Medicinal Chemistry. (2009, March 24). American Chemical Society Publications. Retrieved February 25, 2026, from [Link]

  • Acetyltransferase p300/CBP Associated Factor (PCAF) Regulates Crosstalk-Dependent Acetylation of Histone H3 by Distal Site Recognition - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Role of p300 and Tumours | Encyclopedia MDPI. (2023, March 10). MDPI. Retrieved February 25, 2026, from [Link]

  • Histone acetyltransferase PCAF regulates inflammatory molecules in the development of renal injury - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Catalytic mechanism of histone acetyltransferase p300: from the proton transfer to acetylation reaction - PubMed. (2014, February 27). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Synthesis of Histone Acetyltransferase Inhibitor A-485. (n.d.). Thieme. Retrieved February 25, 2026, from [Link]

  • HATs off: Selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF. (n.d.). Semantics Scholar. Retrieved February 25, 2026, from [Link]

  • Acetyltransferase p300/CBP Associated Factor (PCAF) Regulates Crosstalk-Dependent Acetylation of Histone H3 by Distal Site Recognition. (2014, September 9). American Chemical Society Publications. Retrieved February 25, 2026, from [Link]

  • Small Molecules Targeting HATs, HDACs, and BRDs in Cancer Therapy - PMC. (2020, November 11). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • First Report of Small Molecule inhibitors of Histone Acetyltransferase 1 (HAT1) with Anti-Tumor Activity. (n.d.). Stanford University. Retrieved February 25, 2026, from [Link]

  • Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of Posttranslational Protein Modification. (2023, February 22). MDPI. Retrieved February 25, 2026, from [Link]

  • P300/CBP Associated Factor (PCAF) Deficiency Enhances Diet-Induced Atherosclerosis in ApoE3*Leiden Mice via Systemic Inhibition of Regulatory T Cells. (2021, January 15). Frontiers. Retrieved February 25, 2026, from [Link]

  • Cooperation of p300 and PCAF in the Control of MicroRNA 200c/141 Transcription and Epithelial Characteristics. (2012, February 22). PLOS ONE. Retrieved February 25, 2026, from [Link]

  • HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF - PubMed. (2000, March 15). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Lysine Acetyltransferase Inhibitors From Natural Sources. (2020, August 11). Frontiers. Retrieved February 25, 2026, from [Link]

  • Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF | Request PDF. (2026, January 4). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Development of a Lysine-Reactive Targeted Covalent Inhibitor (TCI) for the P300/CBP-Associated Factor (PCAF) Bromodomain Through Structure-Based Design. (2026, January 29). ChemRxiv. Retrieved February 25, 2026, from [Link]

  • Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC. (2018, July 18). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetylation. (2025, October 29). bioRxiv. Retrieved February 25, 2026, from [Link]

  • Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. (2021, April 5). American Chemical Society Publications. Retrieved February 25, 2026, from [Link]

  • Amide-derived lysine analogues as substrates and inhibitors of histone lysine methyltransferases and acetyltransferases. (2021, November 29). Radboud Repository. Retrieved February 25, 2026, from [Link]

  • Posttranslational regulation of the GCN5 and PCAF acetyltransferases. (2022, September 15). PLOS Genetics. Retrieved February 25, 2026, from [Link]

  • Design and Synthesis of Lysine Biosynthesis Inhibitors. (n.d.). University of Bristol. Retrieved February 25, 2026, from [Link]

  • Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. (n.d.). University of Oxford. Retrieved February 25, 2026, from [Link]

  • Protein Lysine Acetylation by p300/CBP | Chemical Reviews. (2021, November 20). American Chemical Society Publications. Retrieved February 25, 2026, from [Link]

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Sources

Application

Application Note: High-Sensitivity Fluorometric Quantification of Lysyl Oxidase Activity Using 2-Acetamido-6-Aminohexanamide

Topic: High-Sensitivity Fluorometric Quantification of Lysyl Oxidase Activity Using 2-Acetamido-6-Aminohexanamide Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Profess...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Sensitivity Fluorometric Quantification of Lysyl Oxidase Activity Using 2-Acetamido-6-Aminohexanamide Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Abstract

Lysyl oxidase (LOX) and its family members (LOXL1-4) are critical copper-dependent amine oxidases responsible for the crosslinking of collagen and elastin in the extracellular matrix (ECM).[1][2][3][4][5][6] Aberrant LOX activity is a primary driver in fibrosis, metastatic tumor progression, and vascular stiffening. While native substrates (elastin/collagen) are biologically relevant, they suffer from insolubility and batch heterogeneity. This guide details a robust, high-throughput fluorometric protocol using 2-acetamido-6-aminohexanamide (also known as N


-acetyl-L-lysine amide). This small-molecule substrate mimics the electronic environment of peptidyl-lysine residues within the ECM while maintaining high solubility, enabling precise kinetic characterization and inhibitor screening (e.g., BAPN).

Introduction & Mechanistic Basis

The Biological Imperative

LOX catalyzes the oxidative deamination of the


-amino group of lysine and hydroxylysine residues.[1][4] This reaction produces highly reactive aldehydes (allysines) that spontaneously condense to form covalent crosslinks, stabilizing the ECM.[4][7] In fibrotic diseases (e.g., IPF, NASH) and solid tumors, LOX overexpression creates a stiff matrix that promotes cell signaling pathways (FAK/Src) driving metastasis.
Why 2-Acetamido-6-Aminohexanamide?

Standard LOX assays often use crude elastin or proprietary peptides. However, 2-acetamido-6-aminohexanamide offers distinct advantages:

  • Structural Mimicry: The N-acetyl and C-terminal amide groups block the

    
    -amine and carboxyl groups, leaving only the 
    
    
    
    -amine available for oxidation. This mimics a lysine residue locked within a polypeptide chain.
  • Kinetics: Unlike insoluble elastin, this substrate follows Michaelis-Menten kinetics, allowing for the precise determination of

    
     and 
    
    
    
    .
  • Stoichiometry: The oxidation of one mole of substrate yields exactly one mole of H

    
    O
    
    
    
    , simplifying quantification.
Assay Principle

This protocol utilizes a dual-enzyme coupled reaction.[4]

  • Primary Reaction: LOX oxidizes 2-acetamido-6-aminohexanamide, releasing H

    
    O
    
    
    
    .
  • Detection Reaction: Horseradish Peroxidase (HRP) utilizes the released H

    
    O
    
    
    
    to oxidize Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent Resorufin.

Note on Specificity: To distinguish LOX activity from other amine oxidases (e.g., SSAO, MAO), the specific LOX inhibitor


-aminopropionitrile (BAPN) is used as a negative control. Specific LOX Activity = Total Activity - Activity in presence of BAPN. 
Reaction Mechanism Diagram

LOX_Mechanism Substrate 2-Acetamido-6- aminohexanamide LOX Lysyl Oxidase (LOX) Substrate->LOX Oxygen O2 + H2O Oxygen->LOX Product Allysine Mimic (Aldehyde) LOX->Product H2O2 H2O2 LOX->H2O2 Release HRP HRP H2O2->HRP Amplex Amplex Red (Non-fluorescent) Amplex->HRP Resorufin Resorufin (Fluorescent Ex:540/Em:590) HRP->Resorufin Oxidation BAPN BAPN (Inhibitor) BAPN->LOX Irreversible Inhibition

Figure 1: Coupled fluorometric assay mechanism. LOX oxidation of the substrate generates hydrogen peroxide, which drives the HRP-mediated conversion of Amplex Red to Resorufin.

Materials & Reagents

Critical Reagents
ReagentSpecificationStorageNotes
Substrate 2-acetamido-6-aminohexanamide-20°COften sold as N

-Acetyl-L-lysine amide
. MW ~187.24 g/mol .
Detection Probe Amplex Red (or equivalent)-20°CLight sensitive. Dissolve in DMSO.
Coupling Enzyme Horseradish Peroxidase (HRP)-20°CAvoid azide in buffers (inhibits HRP).
Inhibitor

-Aminopropionitrile (BAPN) fumarate
4°CIrreversible LOX inhibitor.
Standard Hydrogen Peroxide (3%)4°CUse fresh for standard curve generation.
Urea Ultra-pureRTRequired for tissue extraction; must be diluted for assay.
Buffer Formulations
  • LOX Extraction Buffer: 6 M Urea, 10 mM Tris-HCl (pH 7.4), Protease Inhibitor Cocktail (EDTA-free).

  • Reaction Buffer (Assay Buffer): 1.2 M Urea, 50 mM Sodium Borate (pH 8.2).

    • Expert Insight: LOX activity is pH-dependent (optimal ~8.0-8.2). While urea is necessary to keep LOX soluble, concentrations >2M significantly inhibit HRP. This protocol uses 1.2 M urea in the final reaction, which is a validated compromise between LOX solubility and HRP stability [1].

Experimental Protocol

Sample Preparation (Tissue/Cell Lysate)

Causality: LOX is tightly bound to the ECM. Simple lysis buffers (RIPA) often fail to extract active crosslinked LOX.

  • Homogenization: Homogenize tissue (10-50 mg) in LOX Extraction Buffer (6 M Urea).

  • Extraction: Incubate at 4°C with rotation for 3-4 hours.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Dilution (Critical): Dilute the supernatant at least 1:5 with 50 mM Sodium Borate (pH 8.2) to reduce Urea concentration to <1.2 M before the assay. Failure to dilute will result in false negatives due to HRP inhibition.

Reagent Preparation
  • Substrate Stock (200 mM): Dissolve 2-acetamido-6-aminohexanamide in dH

    
    O.
    
  • Amplex Red Stock (10 mM): Dissolve in DMSO.

  • HRP Stock (500 U/mL): Dissolve in Assay Buffer.

  • BAPN Stock (100 mM): Dissolve in dH

    
    O.
    
  • Reaction Master Mix (2X): Prepare immediately before use.

    • 40 µM Amplex Red (Final: 20 µM)

    • 2 U/mL HRP (Final: 1 U/mL)

    • 20 mM Substrate (Final: 10 mM) — Note: Substrate concentration should be > Km. 10 mM is a saturating starting point for this small molecule.

    • Dilute in Reaction Buffer .

Assay Workflow

Perform in a black-walled, clear-bottom 96-well plate.

Well TypeSample VolBAPN (10 mM)Buffer VolMaster Mix (2X)
Test Sample 50 µL-0 µL50 µL
Neg Control (+BAPN) 50 µL5 µL (Final 500µM)-50 µL
Blank (No Sample) --50 µL50 µL
H2O2 Standard 50 µL (Std)--50 µL (No Substrate)*

*For standards, prepare Master Mix WITHOUT substrate to avoid background oxidation.

  • Incubation: Add samples and BAPN to the plate first. Incubate for 10 min at 37°C to allow BAPN to irreversibly inhibit LOX in the negative control wells [2].

  • Initiation: Add 50 µL of Reaction Master Mix to all wells.

  • Measurement: Immediately measure fluorescence (Ex/Em = 540/590 nm) in kinetic mode every 2 minutes for 60 minutes at 37°C.

Workflow Diagram

Assay_Workflow Step1 Sample Prep (Extract in 6M Urea -> Dilute to 1.2M) Step2 Pre-Incubation Add Sample +/- BAPN (Inhibitor) 10 min @ 37°C Step1->Step2 Step3 Reaction Initiation Add 2X Master Mix (Substrate + HRP + Amplex Red) Step2->Step3 Step4 Kinetic Read Ex: 540nm / Em: 590nm Every 2 min for 60 min Step3->Step4 Step5 Data Analysis Calculate Slope (RFU/min) Subtract BAPN Slope Step4->Step5

Figure 2: Step-by-step experimental workflow for LOX activity quantification.

Data Analysis & Validation

H2O2 Standard Curve

Construct a standard curve using H


O

(0 to 10 µM). Plot Fluorescence (RFU) vs. H

O

(pmol).
  • Formula:

    
    
    
Calculation of Specific Activity

LOX activity is defined as the generation of H


O

over time, corrected for non-LOX amine oxidase activity using BAPN.
  • Calculate Reaction Rate: Determine the slope (

    
    ) for the linear portion of the kinetic curve for both "Test Sample" and "+BAPN Control".
    
  • Subtract Background:

    
    
    
  • Convert to Enzyme Activity:

    
    
    Unit Definition: One Unit (U) is the amount of enzyme that generates 1 µmol of H
    
    
    
    O
    
    
    per minute. (Adjust units to pmol/min or nmol/min as appropriate for sensitivity).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in BAPN Wells Presence of other amine oxidases (MAO, SSAO) or endogenous H

O

.
BAPN is specific to LOX. If background is high, the signal is likely SSAO. This confirms the assay is working correctly by isolating only LOX activity via subtraction.
Low/No Signal Urea inhibition of HRP.[4]Ensure final Urea concentration is <1.2 M. Test HRP activity separately in the presence of your buffer.
Signal Saturation Substrate depletion.Dilute the sample further or reduce the read time to the initial 10-20 minutes (initial velocity phase).
Non-Linear Kinetics Lag phase due to temperature equilibration.Pre-warm buffers to 37°C. Analyze only the linear region (e.g., 10-40 min).

References

  • Palamakumbura, A. H., & Trackman, P. C. (2002). A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples.[8] Analytical Biochemistry.

  • Rodriguez, H. M., et al. (2010). Modulation of lysyl oxidase-like 2 enzymatic activity by an allosteric antibody inhibitor. Journal of Biological Chemistry.

  • AAT Bioquest. Amplite® Fluorimetric Lysyl Oxidase Assay Kit Protocol.

  • Abcam. Lysyl Oxidase Activity Assay Kit (Fluorometric) (ab112139).

  • Barker, H. E., et al. (2012). The tumor microenvironment. Nature Reviews Cancer. (Context on LOX in metastasis).

Disclaimer: This protocol is designed for research use only. Optimization of substrate concentration (


 determination) is recommended for new tissue types.

Sources

Method

Application Note: Ac-Lys-NH2 Hydrochloride as a "Minimal Scaffold" in Peptide Chemistry

Topic: Ac-Lys-NH2 Hydrochloride Applications in Peptide Synthesis Content Type: Application Note & Technical Guide Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists Introduction: The "Minimal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ac-Lys-NH2 Hydrochloride Applications in Peptide Synthesis Content Type: Application Note & Technical Guide Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists

Introduction: The "Minimal Lysine" Concept


-Acetyl-L-lysine amide hydrochloride (Ac-Lys-NH2·HCl)  is a specialized amino acid derivative that serves as a critical "minimal scaffold" in peptide science. Structurally, it represents a single lysine residue situated within a polypeptide chain.
  • 
    -Amino Group:  Acetylated (Blocked, mimicking the peptide bond to the preceding residue).
    
  • C-Terminal Carboxyl: Amidated (Blocked, mimicking the peptide bond to the succeeding residue).

  • 
    -Amino Group:  Free and protonated (Reactive, mimicking the solvent-exposed side chain).
    

This unique architecture makes Ac-Lys-NH2 the gold-standard substrate for modeling lysine reactivity, synthesizing small-molecule epigenetic probes, and validating solid-phase peptide synthesis (SPPS) protocols without the complexity of full-length peptides.

Core Applications in Synthesis and Drug Development[1]

Application A: Synthesis of Epigenetic Probes (HAT/HDAC Substrates)

In drug development targeting chromatin remodeling, Ac-Lys-NH2 is the starting material for synthesizing substrates for Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs). Because the backbone is already "capped," solution-phase chemistry can be used to selectively modify the


-amine with fluorophores, biotin, or acetyl groups.

Mechanism:

  • HAT Assays: Ac-Lys-NH2 serves as the acetyl acceptor.

  • HDAC Assays: Ac-Lys(

    
    -Acetyl)-NH2 is synthesized from Ac-Lys-NH2 and used as the substrate.
    
Application B: Analytical Standard for SPPS Quality Control

During the SPPS of lysine-rich peptides, a common side reaction is the accidental acetylation of the lysine


-amine during the "capping" step (using acetic anhydride), usually due to unstable side-chain protecting groups (e.g., Boc loss). Ac-Lys-NH2 serves as the analytical reference standard for the "intact" lysine, while Ac-Lys(Ac)-NH2 serves as the standard for the "capped" impurity.
Application C: Solution-Phase Fragment Condensation

Ac-Lys-NH2 is used as a soluble C-terminal fragment in enzymatic ligation strategies (e.g., using Trypsin or Subtiligase) to introduce a solubilizing positive charge to hydrophobic peptide drugs.

Visualizing the Workflow

The following diagram illustrates the utility of Ac-Lys-NH2 as a divergent scaffold for synthesizing functional probes.

AcLysApplications AcLys Ac-Lys-NH2 (The Scaffold) HAT HAT Enzyme Assay (Substrate) AcLys->HAT Direct Use (Acetyl Acceptor) HDAC_Sub Ac-Lys(Ac)-NH2 (HDAC Substrate) AcLys->HDAC_Sub Chemical Acetylation (Acetic Anhydride) Fluor_Probe Ac-Lys(Fluor)-NH2 (FRET Probe) AcLys->Fluor_Probe NHS-Ester Labeling (pH 8.5) SPPS_Std HPLC Standard (Retention Time Calib.) AcLys->SPPS_Std Analytical Injection HDAC Assay HDAC Assay HDAC_Sub->HDAC Assay

Figure 1: Divergent synthetic pathways utilizing Ac-Lys-NH2 as a core scaffold for epigenetic and analytical applications.

Detailed Protocols

Protocol 1: Synthesis of Ac-Lys-NH2 Hydrochloride via SPPS

For researchers requiring high-purity, custom batches (e.g., isotopic labeling).

Reagents:

  • Rink Amide Resin (0.5 mmol/g loading)

  • Fmoc-Lys(Boc)-OH

  • HBTU / DIPEA (Activator/Base)

  • Acetic Anhydride / Pyridine (Capping Mix)

  • TFA / TIS / H2O (Cleavage Cocktail)[1]

Step-by-Step Methodology:

  • Resin Swelling: Swell 1.0 g Rink Amide resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).[1]
  • Coupling: Dissolve Fmoc-Lys(Boc)-OH (2.5 mmol), HBTU (2.5 mmol), and DIPEA (5.0 mmol) in DMF. Add to resin. Shake for 45 min.

    • Note: The Boc group protects the

      
      -amine.
      
  • Fmoc Deprotection (N-term): Remove N-terminal Fmoc with 20% Piperidine/DMF.

  • N-Terminal Acetylation: Add Acetic Anhydride/Pyridine/DMF (1:1:8 v/v/v). Shake for 20 min.

    • Validation: Kaiser test should be negative (no free amines).

  • Cleavage & Global Deprotection: Wash resin with DCM. Add TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Mechanism:[2] TFA cleaves the peptide from the resin (forming the C-term amide) and removes the Boc group (liberating the

      
      -amine).
      
  • Precipitation: Filter filtrate into cold diethyl ether. Centrifuge to collect the white precipitate (Ac-Lys-NH2).

  • Purification: HPLC (C18 column, 0-10% ACN gradient). Lyophilize to obtain the HCl salt (add dilute HCl before freeze-drying if TFA salt is not desired).

Protocol 2: Preparation of HDAC Substrate (Ac-Lys(Ac)-NH2)

For creating a positive control or HDAC substrate from the scaffold.

Reagents:

  • Ac-Lys-NH2[3][][5][6]·HCl (100 mg)

  • Acetic Anhydride (1.5 eq)

  • DIPEA (2.0 eq)[7]

  • DMF (dry)

Methodology:

  • Dissolution: Dissolve 100 mg Ac-Lys-NH2·HCl in 2 mL dry DMF.

  • Neutralization: Add DIPEA (2.0 equivalents) to neutralize the HCl salt and activate the

    
    -amine.
    
  • Acetylation: Dropwise add Acetic Anhydride (1.5 equivalents). Stir at Room Temp for 1 hour.

    • Monitoring: Check via LC-MS. Mass shift: +42 Da (Acetyl group).

  • Workup: Evaporate DMF in vacuo. Re-dissolve in water/ACN.

  • Purification: Prep-HPLC. The product Ac-Lys(Ac)-NH2 will be significantly more hydrophobic (later retention time) than the starting material.

Quantitative Data & Specifications

Physicochemical Properties Table

PropertySpecificationRelevance to Synthesis
Formula

Stoichiometry calculations
MW 223.70 g/mol Mass balance
Solubility >50 mg/mL (H2O)Excellent for aqueous bioconjugation
pKa (

-NH2)
~10.5Requires pH > 8.5 for efficient labeling
Appearance White crystalline powderHygroscopic; store desiccated

Reactivity Profile (Side-Chain Specificity)

ReagentTarget SiteProduct Application
Acetic Anhydride

-Amine
HDAC Substrate / SPPS Capping Standard
NHS-Fluorescein

-Amine
Fluorescence Polarization Assay Probe
Biotin-NHS

-Amine
Affinity Purification Tag
Trypsin C-Term AmideResistant (Amide bond is stable; Trypsin cleaves after Lys, but C-term is already modified)

References

  • BOC Sciences. Nα-Acetyl-L-lysine amide hydrochloride Product Information. (Accessed 2026).[8]

  • Santa Cruz Biotechnology. Nalpha-Acetyl-L-lysine amide hydrochloride Applications in p300/PCAF inhibition. (Accessed 2026).[8]

  • National Institutes of Health (PMC). Selective Synthesis of Lysine Peptides and Ligation Strategies. (2023).[8]

  • MedChemExpress. Ac-Lys-NH2 Derivatives in Coenzyme A Conjugation. (Accessed 2026).[8]

  • BenchChem. Technical Guide to Ac-Arg-Gly-Lys(Ac)-AMC Substrate System. (Accessed 2026).[8] (Note: Representative link for HDAC substrate context)

Sources

Application

Topic: Ac-Lys-NH2 HCl: A Specialized Substrate for Kinetic Analysis of Trypsin-Like Proteases

An Application Note and Comprehensive Protocol Audience: Researchers, scientists, and drug development professionals. Abstract Nα-Acetyl-L-lysine amide hydrochloride (Ac-Lys-NH2·HCl) is a highly specific and simplified s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nα-Acetyl-L-lysine amide hydrochloride (Ac-Lys-NH2·HCl) is a highly specific and simplified substrate designed for the sensitive assay of trypsin and other trypsin-like proteases, which preferentially cleave peptide bonds C-terminal to lysine residues. Unlike chromogenic or fluorogenic substrates, Ac-Lys-NH2 is an amide substrate whose cleavage does not inherently produce a change in absorbance or fluorescence. Its utility lies in providing a minimalist molecular structure, ideal for fundamental enzyme kinetic studies and for assays where the release of the terminal amide group can be quantified by a secondary reaction. This document provides a detailed theoretical background, step-by-step protocols for enzyme activity determination, and expert insights into data interpretation and troubleshooting when using this specialized substrate.

Introduction: The Rationale for an Amide Substrate

Trypsin-like serine proteases are a critical class of enzymes involved in physiological processes ranging from digestion to blood coagulation. Their dysregulation is implicated in numerous diseases, making them key targets for drug development. The study of these enzymes and their inhibitors requires robust and reliable assay methods.

While many assays employ large, modified peptide substrates that release a reporter molecule (e.g., p-nitroaniline or 7-amino-4-methylcoumarin), these bulky groups can sterically influence enzyme-substrate interactions. Ac-Lys-NH2·HCl offers a distinct advantage by presenting a structure that more closely mimics a simple peptide bond. It consists of an L-lysine residue, the key recognition element for trypsin, with its N-terminus protected by an acetyl group and its C-terminus blocked by an amide group.

The enzyme-catalyzed reaction is a simple hydrolysis of the C-terminal amide bond:

Ac-Lys-NH2 + H₂O --(Trypsin)--> Ac-Lys-OH + NH₃

The progress of the reaction is monitored by quantifying the rate of ammonia (NH₃) production. This makes the substrate particularly useful for fundamental Michaelis-Menten kinetic analyses where a minimalist substrate is desired to probe the enzyme's intrinsic catalytic activity.

Principle of the Assay Workflow

The quantification of trypsin activity using Ac-Lys-NH2·HCl is a two-stage process. First, the enzymatic reaction is allowed to proceed for a defined period. Second, the reaction is stopped, and the amount of ammonia produced is determined, typically through a colorimetric reaction.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Enzymatic Reaction cluster_detection Phase 3: Ammonia Quantification cluster_analysis Phase 4: Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.1) R1 Aliquot Buffer to Microplate Wells P1->R1 P2 Prepare Substrate Stock (Ac-Lys-NH2·HCl in dH2O) R2 Add Substrate to Wells & Pre-warm to 37°C P2->R2 P3 Prepare Trypsin Stock (in 1 mM HCl to prevent autolysis) R3 Initiate Reaction by Adding Trypsin P3->R3 R1->R2 R2->R3 R4 Incubate for a Fixed Time (e.g., 10-30 min) R3->R4 R5 Stop Reaction (e.g., add TCA or heat) R4->R5 D1 Add Detection Reagent (e.g., Fluorescamine) R5->D1 D2 Incubate for Color/Signal Development D1->D2 D3 Read Signal (Absorbance or Fluorescence) D2->D3 A2 Calculate [NH3] Produced from Standard Curve D3->A2 A1 Generate NH4Cl Standard Curve A1->A2 A3 Calculate Enzyme Activity (Units/mg) A2->A3

Figure 1: General experimental workflow for determining trypsin activity using Ac-Lys-NH2·HCl.

Materials and Reagents

  • Substrate: Nα-Acetyl-L-lysine amide hydrochloride (Ac-Lys-NH2·HCl)

  • Enzyme: TPCK-Treated Trypsin (to eliminate chymotryptic activity)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.1, containing 10 mM CaCl₂ (Calcium ions are essential for trypsin stability and optimal activity).

  • Enzyme Diluent: 1 mM HCl (maintains a low pH to prevent enzyme autolysis during storage and dilution).

  • Stopping Reagent: 10% (w/v) Trichloroacetic Acid (TCA) or heat inactivation (95°C for 5 min).

  • Ammonia Quantification Kit/Reagents:

    • Option A (Recommended): Fluorescamine-based detection. Fluorescamine reacts with primary amines (like the liberated ammonia and the epsilon-amino group of the lysine substrate/product) in alkaline conditions to yield a highly fluorescent product.

    • Option B: Ninhydrin-based detection.

  • Ammonia Standard: Ammonium Chloride (NH₄Cl) for generating a standard curve.

  • Equipment:

    • Microplate reader (absorbance or fluorescence)

    • Incubator or water bath (37°C)

    • Calibrated pipettes

    • 96-well microplates (black plates for fluorescence, clear plates for absorbance)

Detailed Protocol: Kinetic Assay of Trypsin

This protocol is designed to determine the rate of ammonia production, which is directly proportional to enzyme activity.

Reagent Preparation
  • Ammonia Standard Curve: Prepare a 1 mM stock solution of NH₄Cl in deionized water. Create a series of dilutions in the Assay Buffer ranging from 0 µM to 100 µM. These will be used to correlate signal (fluorescence/absorbance) with the amount of ammonia produced.

  • Substrate Stock (100 mM): Dissolve the appropriate amount of Ac-Lys-NH2·HCl in deionized water. Store at -20°C.

  • Trypsin Stock (1 mg/mL): Prepare a stock solution of TPCK-Treated Trypsin in 1 mM HCl. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, prepare working dilutions (e.g., 1-10 µg/mL) in ice-cold 1 mM HCl.

Assay Procedure (Fluorescamine Detection Example)

Expert Insight: The key to a successful kinetic assay is to ensure measurements are taken in the initial velocity phase, where the reaction rate is linear with time and enzyme concentration. The following protocol is an endpoint assay, but multiple time points can be taken to confirm linearity.

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate.

ComponentTest WellsNo-Enzyme ControlNo-Substrate Control
Assay Buffer40 µL50 µL50 µL
10 mM Ac-Lys-NH250 µL50 µL0 µL
dH₂O0 µL0 µL50 µL
Total Volume 90 µL 100 µL 100 µL
  • Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 10 µL of the working trypsin solution (e.g., 10 µg/mL) to the "Test Wells" and "No-Substrate Control" wells. Add 10 µL of 1 mM HCl to the "No-Enzyme Control" wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes). This time should be optimized to ensure the reaction remains in the linear range (typically <15% substrate consumption).

  • Stop Reaction: Terminate the reaction by adding 10 µL of 10% TCA to all wells. Note: This step is crucial for endpoint assays to ensure the reaction time is precisely controlled.

  • Signal Development:

    • Add 50 µL of a pH 9.5 borate buffer to each well to create the alkaline conditions required for the fluorescamine reaction.

    • Rapidly add 25 µL of fluorescamine solution (e.g., 3 mg/mL in acetone).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Detection: Measure the fluorescence at an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.

Data Analysis and Interpretation

  • Standard Curve: Plot the fluorescence values of the NH₄Cl standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is fluorescence and x is concentration.

  • Background Subtraction: Calculate the average fluorescence of the "No-Enzyme Control" replicates. This value represents the background signal from the substrate's primary amine and any trace ammonia contamination. Subtract this background value from all "Test Well" readings.

  • Calculate Ammonia Produced: Use the equation from the standard curve to convert the background-subtracted fluorescence values of the test wells into the concentration of ammonia ([NH₃]) produced.

  • Calculate Enzyme Activity: The specific activity of the enzyme can be calculated using the following formula:

    Specific Activity (µmol/min/mg) = ([NH₃] produced in µM * Total Assay Volume in L) / (Incubation Time in min * Enzyme mass in mg)

    • Example: If 20 µM of NH₃ was produced in a 120 µL assay volume over 20 minutes using 0.1 µg of enzyme:

      • Activity = (20 µmol/L * 0.000120 L) / (20 min * 0.0001 mg) = 1.2 µmol/min/mg

Kinetic Parameters (Km and Vmax)

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the assay should be repeated across a range of substrate concentrations (e.g., 0.1x to 10x the expected Km). The initial reaction velocities are then plotted against substrate concentration and fitted to the Michaelis-Menten equation using non-linear regression software.

ParameterTypical Value for TrypsinSignificance
Km ~0.1 - 1.0 mMRepresents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity of the enzyme for the substrate.
kcat VariableThe turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second at saturation.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal 1. Ammonia contamination in reagents. 2. Reaction of detection reagent with the substrate's free amine.1. Use freshly prepared, high-purity water and buffers. 2. Ensure the "No-Enzyme Control" is properly subtracted. This background is expected and must be accounted for.
Low or No Activity 1. Inactive enzyme due to improper storage or autolysis. 2. Incorrect buffer pH or missing CaCl₂. 3. Presence of an inhibitor in the sample.1. Use a fresh enzyme aliquot. Always keep enzyme stock on ice. 2. Verify buffer pH and composition. 3. Run a positive control with a known active enzyme sample.
Non-linear Reaction Rate 1. Substrate depletion (>15% consumed). 2. Enzyme instability or product inhibition.1. Reduce the incubation time or decrease the enzyme concentration. 2. Confirm linearity by running a time-course experiment.

Mechanistic Visualization

The following diagram illustrates the catalytic action of trypsin on the Ac-Lys-NH2 substrate. The enzyme's specificity pocket recognizes the positively charged lysine side chain, positioning the adjacent amide bond for nucleophilic attack by the catalytic serine residue.

G cluster_products Products S1 Specificity Pocket (Asp189) S2 Catalytic Triad (Ser195, His57, Asp102) Prod1 Ac-Lys-OH Prod2 Ammonia (NH3) Sub1 Lysine Side Chain (+ charge) Sub1->S1 Binding & Recognition Sub2 Amide Bond (Target for Cleavage) Sub2->S2 Nucleophilic Attack & Hydrolysis

Figure 2: Mechanism of Ac-Lys-NH2 binding and cleavage by trypsin.

References

  • Perona, J. J., & Craik, C. S. (1995). Structural basis of substrate specificity in the serine proteases. Protein Science, 4(3), 337–360. [Link]

  • Walsh, K. A., & Wilcox, P. E. (1970). Serine Proteases. In Methods in Enzymology (Vol. 19, pp. 31–41). Academic Press. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ac-Lys-NH2 HCl Stability &amp; Troubleshooting

Product Identity: -Acetyl-L-Lysine Amide Hydrochloride CAS: 10458-14-7 (Free base analog ref) / Specific salt forms vary.[1] Molecular Formula: (Note: Amide modification adds , HCl adds salt). ⚠️ Emergency Triage: Quick...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity:


-Acetyl-L-Lysine Amide Hydrochloride
CAS:  10458-14-7 (Free base analog ref) / Specific salt forms vary.[1]
Molecular Formula: 

(Note: Amide modification adds

, HCl adds salt).

⚠️ Emergency Triage: Quick Diagnostic

Before proceeding with complex troubleshooting, verify the baseline parameters.

SymptomProbable CauseImmediate Action
Solution is acidic (pH < 5.0) Normal behavior. The HCl counter-ion releases protons upon dissolution.[1]Do not use unbuffered water for biological assays.[1] Neutralize with 0.1M NaOH or dissolve in HEPES/PBS.
"Sticky" or clumped powder Hygroscopicity. The salt has absorbed atmospheric moisture.Weighing accuracy is compromised. Dry under vacuum over

or redetermine concentration via HPLC/UV.
New peak at RRT ~0.9 or ~1.1 Hydrolysis. Conversion of Amide

Carboxylic Acid (

).[1]
Check storage history. If stored >24h at RT in solution, discard.
Yellow discoloration Oxidation/Contamination. Likely trace metal reaction with

-amine.[1]
Discard. Ensure water source is 18.2 M

(Milli-Q) and free of metal ions.[1]

Module 1: Dissolution & pH Dynamics

The Issue: Users often dissolve Ac-Lys-NH2 HCl in unbuffered water, assuming a neutral pH, leading to enzyme inhibition or assay failure.[1]

The HCl Acidification Effect

As a hydrochloride salt, Ac-Lys-NH2 dissociates in water:



A 10 mM solution in unbuffered water can drop the pH to ~4.0–5.[1]0. This is acidic enough to inhibit many serine proteases (e.g., Trypsin, APC) for which this compound is a substrate.
Buffering Protocol

Goal: Stable neutral pH (7.4) without precipitating the substrate.

Recommended Buffer System: HEPES (20-50 mM) or Tris-HCl.[1] Avoid high concentrations of Phosphate buffers if Calcium is required for your enzyme (e.g., Factor Xa), as Ca-Phosphate precipitation will occur.[1]

Step-by-Step Preparation:

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent: Use degassed, deionized water (18.2 M

    
    ).
    
  • Dissolution: Dissolve the powder in water first to a concentration 10x higher than the target.

  • Neutralization: Add the concentrated substrate solution to your pre-pH-adjusted buffer.[1]

    • Why? Adding buffer powder to the substrate solution can cause transient pH spikes.

Module 2: Chemical Stability (Hydrolysis & Degradation)

The Issue: Purity decreases over time in aqueous solution.

Degradation Mechanisms

The primary degradation pathway is Hydrolysis of the C-terminal amide to the free acid. The N-acetyl group is significantly more stable and rarely hydrolyzes under physiological conditions.[1]

Stability Logic (Graphviz Visualization)

StabilityPathways cluster_conditions Critical Factors Start Ac-Lys-NH2 (Intact) Acid Ac-Lys-OH (Hydrolysis Product) Start->Acid pH > 9.0 or High Temp (>37°C) Ammonia NH3 (Byproduct) Start->Ammonia Dimer Oxidative Dimer (Rare) Start->Dimer Metal Ions + O2 (Side chain) pH pH Temp Temperature

Figure 1: Primary degradation pathways. The C-terminal amide bond is the "weak link," susceptible to base-catalyzed hydrolysis.[1]

Stability Data Reference Table
ConditionEstimated Stability (

)
Recommendation
Solid (-20°C, Desiccated) > 2 YearsLong-term storage.[1]
Solution (pH 4-6, 4°C) 2-4 WeeksAcceptable for stock solutions (if acidic).[1]
Solution (pH 7.4, 25°C) < 24 HoursPrepare fresh daily.
Solution (pH > 9.0) Minutes to HoursAvoid. Rapid deamidation.

Technical Insight: The amide bond (


) is generally stable at neutral pH. However, the presence of the positively charged lysine side chain (

) can catalyze hydrolysis via general acid/base mechanisms if the pH drifts.

Module 3: Storage & Handling (Hygroscopicity)

The Issue: "The powder turned into a sticky gel."

The Hygroscopic Nature of HCl Salts

Ac-Lys-NH2 HCl is highly hygroscopic.[1] Water absorption leads to:

  • Weighing Errors: You may be weighing 10% water, resulting in a lower actual substrate concentration (

    
    ).
    
  • Accelerated Degradation: Moisture facilitates hydrolysis even in the solid state.

Handling Protocol
  • Desiccation: Store vials in a secondary container with active desiccant (Silica gel or Drierite).

  • Aliquot immediately: Upon receipt, dissolve the bulk powder into a high-concentration stock (e.g., 100 mM in dilute HCl or water), aliquot into single-use tubes, and freeze at -20°C or -80°C.

    • Why? Freeze-thaw cycles introduce moisture condensation.[1] Single-use aliquots prevent this.[1]

Module 4: Analytical Validation

The Issue: How to confirm the integrity of the substrate before a critical assay.

HPLC Method for Purity Check

Do not rely on UV alone, as the hydrolysis product (Ac-Lys-OH) has a similar extinction coefficient at 214 nm.[1]

  • Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 20% B over 15 minutes. (The molecule is very polar and elutes early).

  • Detection: 214 nm (Amide bond).

Expected Result:

  • Ac-Lys-NH2: Elutes earlier (more polar due to amide).[1]

  • Ac-Lys-OH: Elutes slightly later (or earlier depending on pH/Ion pairing, but resolvable).[1]

  • Free Lysine: Only present if catastrophic degradation (N-acetyl cleavage) occurred.[1]

References

  • ChemicalBook. (2024). N-Epsilon-Acetyl-L-Lysine Properties and Stability Data. Link

  • National Institutes of Health (PubChem). (2024). N-acetyl-L-lysine Compound Summary. Link[1]

  • Benoiton, L. (1963).[2] Synthesis of some peptides of

    
    -N-acetyl-L-lysine. Canadian Journal of Chemistry.[2] (Demonstrates synthesis and stability of acetylated lysine derivatives). Link[1]
    
  • Smith, M.B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard reference for amide hydrolysis kinetics). Wiley-Interscience.[1]

  • APExBIO. (2024). H-Lys(Ac)-OH HCl Product Information & Storage. Link

Sources

Optimization

Technical Support Center: N-alpha-acetyl-L-lysine amide hydrochloride

Welcome to the technical support guide for N-alpha-acetyl-L-lysine amide hydrochloride (Ac-Lys-NH2·HCl). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-alpha-acetyl-L-lysine amide hydrochloride (Ac-Lys-NH2·HCl). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this vital compound throughout your experiments. Hydrolysis can compromise your results, and this guide provides in-depth, field-proven insights into its prevention, detection, and troubleshooting.

Understanding the Vulnerability: The Chemistry of Hydrolysis

N-alpha-acetyl-L-lysine amide hydrochloride is a valuable reagent, particularly for studying protein acetylation and epigenetics.[] However, its chemical structure contains two amide bonds that are susceptible to hydrolysis under non-optimal conditions: the N-alpha-acetyl group and the C-terminal amide.

Amide bonds are generally more resistant to hydrolysis than esters due to greater resonance stabilization.[2][3] Nevertheless, they can be cleaved by acid- or base-catalyzed reactions, especially with the addition of heat.[4][5][6]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon a stronger electrophile, rendering it more susceptible to nucleophilic attack by water.[3][7] This is the more common pathway for amide cleavage and can occur even under mildly acidic conditions over time.[8][9]

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon.[4][6] This process typically requires more stringent conditions, such as elevated temperatures, to proceed at a significant rate.[6]

The primary products of hydrolysis are N-alpha-acetyl-L-lysine (from C-terminal amide cleavage) and L-lysine amide (from N-alpha-acetyl cleavage), with the ultimate degradation product being L-lysine.

G main N-alpha-acetyl-L-lysine amide hydrochloride prod1 N-alpha-acetyl-L-lysine + Ammonia main->prod1  C-Terminal Amide Hydrolysis (Acid or Base Catalyzed) prod2 L-lysine amide + Acetic Acid main->prod2  N-alpha-acetyl Hydrolysis (Acid or Base Catalyzed) final_prod L-lysine prod1->final_prod N-alpha-acetyl Hydrolysis prod2->final_prod C-Terminal Amide Hydrolysis

Caption: Potential hydrolysis pathways for N-alpha-acetyl-L-lysine amide hydrochloride.

Proactive Prevention: Best Practices for Storage and Handling

Proper storage and handling are the first line of defense against hydrolysis. The primary goal is to minimize exposure to moisture, extreme pH, and high temperatures.

Q1: What are the ideal storage conditions for solid and solubilized N-alpha-acetyl-L-lysine amide hydrochloride?

For maximum stability, adhere to the conditions summarized below. Always allow the compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.[10]

Form Temperature Atmosphere Recommended Duration Key Considerations
Solid (Lyophilized Powder) 2-8°C[][11] or -20°C for long-termDry, inert gas (e.g., Argon, Nitrogen)YearsMust be kept in a tightly sealed container away from moisture.[12][13][14]
Stock Solution (Aqueous) -20°C or -80°CSealed, single-use aliquotsWeeks to a few monthsAvoid repeated freeze-thaw cycles.[10] Buffer pH is critical.
Stock Solution (Anhydrous Organic Solvent, e.g., DMSO) -20°C or -80°CSealed, single-use aliquots with desiccantMonthsEnsure the solvent is truly anhydrous to prevent degradation.
Q2: How should I prepare stock solutions to maximize stability?
  • Solvent Choice: While the compound is water-soluble[], for long-term storage, consider using anhydrous DMSO. If an aqueous buffer is necessary for your experiment, prepare it fresh.

  • Buffer pH: Prepare aqueous solutions in a buffer with a pH between 5.0 and 6.5. The hydrochloride salt form makes the initial solution slightly acidic. Avoid strongly acidic or alkaline buffers for storage.

  • Preparation: To minimize moisture contamination, bring the solid compound to room temperature in a desiccator before weighing. Use high-purity, sterile-filtered buffers.

  • Aliquoting: Dispense the stock solution into single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles.[10]

Q3: What is the recommended pH range for my experiments to minimize hydrolysis?

The stability of the amide bonds is highly pH-dependent. The table below provides a general guide for experimental setups.

pH Range Relative Stability Primary Hydrolysis Risk Recommendation
< 4.0 LowHigh (Acid-Catalyzed)Avoid for prolonged incubations. If necessary, keep temperature low (e.g., 4°C) and use the shortest possible reaction time.
4.0 - 6.5 High (Optimal) MinimalIdeal range for most experiments.
6.5 - 8.0 ModerateLow to ModerateGenerally acceptable for many biological assays, but stability decreases as pH approaches 8.0.
> 8.0 LowHigh (Base-Catalyzed)Avoid for prolonged incubations. Risk increases significantly with temperature.
Q4: Are there any incompatible reagents or buffer components I should avoid?

Yes. Avoid:

  • Strong Oxidizing Agents: These can degrade the amino acid side chain.[12]

  • Strong Acids and Bases: As detailed above, these will directly catalyze hydrolysis.[5][7]

  • Certain Metal Ions: Some metal ions can coordinate with the molecule and potentially catalyze hydrolysis. Use chelating agents like EDTA if contamination is a concern.

  • Microbial Contamination: Bacteria or fungi can introduce proteases and amidases that will degrade the compound. Always use sterile techniques and solutions.

Troubleshooting Guide: Identifying and Managing Hydrolysis

Even with the best precautions, degradation can occur. This section provides a logical workflow to identify and address suspected hydrolysis.

G start Suspected Hydrolysis (e.g., inconsistent results) visual Visual Inspection of Solid & Solution start->visual records Check Storage Records (Age, Temp, pH) start->records analytical Perform Analytical Confirmation start->analytical Direct Path visual_ok Looks OK visual->visual_ok visual_bad Clumped Solid / Cloudy Solution (Potential Degradation) visual->visual_bad records_ok Records OK records->records_ok records_bad Improper Storage (High Degradation Risk) records->records_bad hplc Run HPLC Analysis (See Protocol 1) analytical->hplc discard Discard and Prepare Fresh Stock visual_bad->discard records_bad->discard hplc->discard Degradation Confirmed

Caption: A logical workflow for troubleshooting suspected sample hydrolysis.

Q5: What are the common signs of degradation?
  • Solid Compound: The pristine compound is a white to off-white crystalline powder.[][11] Signs of moisture absorption, such as clumping, stickiness, or discoloration, indicate potential degradation.

  • Stock Solution: Any cloudiness, precipitation (that is not due to temperature-dependent solubility), or change in color in a solution that was previously clear suggests degradation or contamination.

Q6: I suspect my sample has hydrolyzed. How can I confirm this?

The most reliable method is to use High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your sample to a fresh, high-purity standard, you can identify and quantify the presence of hydrolysis products.

Protocol 1: Step-by-Step Guide for HPLC Analysis of Hydrolysis

Principle: This protocol uses Reversed-Phase HPLC (RP-HPLC) to separate N-alpha-acetyl-L-lysine amide from its potential hydrolysis products (N-alpha-acetyl-L-lysine and L-lysine amide). Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) allows for sensitive fluorescence detection.[15][16][17]

Materials:

  • N-alpha-acetyl-L-lysine amide hydrochloride (high-purity standard)

  • Sample to be tested

  • HPLC-grade water and acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • OPA derivatization reagent

  • RP-HPLC system with a C18 column and fluorescence detector

Procedure:

  • Standard Preparation:

    • Carefully prepare a 1 mg/mL stock solution of the high-purity standard in HPLC-grade water.

    • Create a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to establish retention time and peak shape.

  • Sample Preparation:

    • Dilute your test sample to an expected concentration of ~50-100 µg/mL in HPLC-grade water.

  • Derivatization (Example with OPA):

    • In an HPLC vial, mix 50 µL of your standard or sample with 50 µL of the OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. Note: OPA derivatives can be unstable, so timing must be consistent.[15]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% ACN in Water

    • Gradient: A linear gradient from 5% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detector: Fluorescence (Excitation: 340 nm, Emission: 455 nm)[16]

    • Injection Volume: 10 µL

  • Data Interpretation:

    • Run the high-purity standard first to determine the exact retention time of the intact compound.

    • Run your test sample.

    • Look for additional peaks in your sample's chromatogram that are not present in the standard. Hydrolysis products will be more polar and thus will typically elute earlier than the parent compound.

    • The presence of significant early-eluting peaks confirms hydrolysis. The area of these peaks can be used to estimate the percentage of degradation.

Frequently Asked Questions (FAQs)

Q7: Can I use a stock solution that has been stored for an extended period? It is not recommended. For quantitative and sensitive applications, it is always best practice to use freshly prepared solutions.[18] If you must use an older solution, its integrity should be verified via HPLC as described in Protocol 1.

Q8: Does repeated freeze-thaw cycling affect the stability of my stock solution? Yes. Freeze-thaw cycles can accelerate degradation by causing localized changes in pH and concentration as ice crystals form.[10] This is why preparing single-use aliquots is critical for maintaining the long-term stability of stock solutions.

Q9: My experimental conditions require a pH outside the optimal range. What can I do? If your experiment must be conducted at a low or high pH, you must minimize the exposure time and temperature.

  • Prepare all other components of the reaction first.

  • Add the N-alpha-acetyl-L-lysine amide hydrochloride solution as the very last step.

  • If possible, perform the incubation on ice or at 4°C.

  • Include a control sample of the compound incubated under the same conditions to quantify any degradation that occurs during the experiment itself.

References

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
  • Fiveable. (2025, August 15). Hydrolysis of Amides Definition.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • BOC Sciences. (n.d.). Nα-Acetyl-L-lysine amide hydrochloride - (CAS 104584-11-4).
  • MDPI. (2023, July 9). Modification of Starches and Flours by Acetylation and Its Dual Modifications: A Review of Impact on Physicochemical Properties and Their Applications.
  • CIE A-Level Chemistry. (n.d.). 34.3 Amides.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • ResearchGate. (n.d.). Effect of acetyl groups on enzymatic hydrolysis of cellulosic substrates.
  • CORE. (n.d.). Cleavage of Acetyl Groups for Acetic Acid Production in Kraft Pulp Mills.
  • Chem-Impex. (n.d.). Nα-Acetyl-L-lysine amide hydrochloride.
  • Bio-Synthesis. (2012, November 5). Amino Acid Analysis Overview.
  • US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • BOC Sciences. (2025, September 10). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
  • Mass Spectrometry Resource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Spectrum Chemical. (2018, July 6). TCI AMERICA.
  • National Institutes of Health. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.
  • Journal of Tropical Life Science. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • ACS Publications. (2023, December 20). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • Quora. (2012, January 19). How long can one store amino acids at room temperature?
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides.
  • Chemguide. (n.d.). the hydrolysis of amides.

Sources

Troubleshooting

resolving HPLC peak tailing for 2-acetamido-6-aminohexanamide

Topic: Resolving HPLC Peak Tailing for 2-acetamido-6-aminohexanamide (Nα-Acetyl-L-lysinamide) Ticket ID: #LYS-ANA-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Basic" Probl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving HPLC Peak Tailing for 2-acetamido-6-aminohexanamide (Nα-Acetyl-L-lysinamide) Ticket ID: #LYS-ANA-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Basic" Problem

You are experiencing peak tailing with 2-acetamido-6-aminohexanamide .[1] To resolve this, we must deconstruct the molecule. This compound is a lysine derivative with two key features:

  • N-Acetyl & C-Amide caps: These make the backbone neutral.[1]

  • Epsilon-Amine (Position 6): This is a primary amine with a

    
    .[1]
    

The Root Cause: At standard HPLC pH (2–8), this amine is fully protonated (


). The tailing is caused by cation exchange —the positively charged amine interacts electrostatically with residual, negatively charged silanols (

) on the silica surface of your column, rather than partitioning into the C18 stationary phase.

This guide provides three tiered protocols to resolve this, moving from mobile phase chemistry to stationary phase selection.

Module 1: Mobile Phase Chemistry (The Chemical Fix)

Use this protocol if you are committed to using a Reversed-Phase (C18/C8) column.[1]

The Mechanism

We must suppress the secondary silanol interactions.[2][3][4] We achieve this by either neutralizing the silanols (low pH) or introducing a "sacrificial" base to block them.[5]

Protocol A: The "Sacrificial Base" Method (Non-MS Compatible)

This is the gold standard for peak symmetry when Mass Spectrometry (MS) sensitivity is not required (e.g., UV detection).

Reagents:

  • Triethylamine (TEA) - High Purity HPLC Grade.[1]

  • Phosphoric Acid (

    
    ).
    

Step-by-Step:

  • Prepare Aqueous Buffer: Add 10–20 mM TEA to water.

  • Adjust pH: Titrate with Phosphoric Acid to pH 2.5 – 3.0 .

    • Why? The low pH suppresses silanol ionization (

      
      ).[1] The TEA cations (
      
      
      
      ) compete for any remaining active sites, effectively "capping" the silica dynamically.
  • Mobile Phase B: 100% Acetonitrile (MeCN).

  • Gradient: Keep organic % low (0–20%) initially, as the molecule is polar.

Protocol B: The "Chaotropic" Method (MS Compatible)

If you are using LC-MS, TEA is forbidden (signal suppression). Instead, use a chaotropic acid or ion-pairing agent.[1]

Step-by-Step:

  • Primary Choice: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.

    • Why? TFA is a stronger acid (

      
      ) than Formic (
      
      
      
      ). It creates a tighter ion-pair with the amine, masking the positive charge and increasing retention.
  • Advanced Choice (Stubborn Tailing): Add 10–20 mM Ammonium Perchlorate (Note: Explosive risk if dried; handle with extreme safety protocols) or Ammonium Hexafluorophosphate . These chaotropic anions disrupt the solvation shell of the amine, improving peak shape significantly.

Data Comparison: Mobile Phase Effects
ModifierpHMechanismPeak Symmetry (

)
MS Compatible?
0.1% Formic Acid ~2.7Weak Ion PairingPoor (> 2.[1]0)Yes
0.1% TFA ~2.0Strong Ion PairingGood (1.2 - 1.[1]5)Yes (Suppression risk)
20mM TEA / Phosphate 2.5Silanol BlockingExcellent (< 1.2)No
10mM Ammonium Bicarbonate 10.0Amine NeutralizationExcellent (< 1.2)Yes (Requires Hybrid Column)

Module 2: Stationary Phase Selection (The Physical Fix)

Use this protocol if Mobile Phase adjustments fail or if retention (


) is near zero.
Decision Logic

2-acetamido-6-aminohexanamide is highly polar (LogP < 0).[1] On a standard C18 column, it may elute in the void volume, which looks like tailing but is actually lack of retention .

Troubleshooting Start Start: Tailing Peak CheckRet Check Retention Factor (k') Start->CheckRet LowRet k' < 1.5 (Elutes too fast) CheckRet->LowRet Polarity Issue GoodRet k' > 2.0 (Retained but tails) CheckRet->GoodRet Interaction Issue HILIC Switch to HILIC Mode (Amide or Bare Silica) LowRet->HILIC Best Option AQ Use Polar-Embedded C18 (100% Aqueous Stable) LowRet->AQ Alternative CSH Use Charged Surface Hybrid (CSH) (Repels Amine) GoodRet->CSH Low pH Method HighPH Use High pH Stable Column (pH 10) GoodRet->HighPH High pH Method

Caption: Decision matrix for selecting the correct stationary phase based on retention factor (


).
Recommendation 1: The "High pH" Approach

Column Type: Hybrid Particle (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH). Protocol:

  • Run at pH 10.0 (using Ammonium Bicarbonate or Ammonium Hydroxide).

  • Why? At pH 10, the amine (

    
     10.5) begins to deprotonate (
    
    
    
    ). The neutral molecule does not interact with silanols and retains better on C18.
  • Warning: Do NOT use standard silica columns at pH > 8; they will dissolve.

Recommendation 2: HILIC (Hydrophilic Interaction Liquid Chromatography)

If the peak is eluting immediately (retention time < 2 mins), you are fighting physics. Switch to HILIC. Column Type: Amide or Zwitterionic (ZIC-HILIC).[1] Mobile Phase: High Organic (90% MeCN)


 Low Organic (50% MeCN).
Why?  The polar amine is retained by the water layer on the silica surface. Tailing is often naturally lower in HILIC for amines due to the high concentration of buffer salts (10–20mM Ammonium Formate) usually employed.

Module 3: Sample Injection (The Hidden Error)

Symptom: The peak looks like a "shark fin" (fronting/tailing mix) or splits. Cause: Solvent Strength Mismatch.[6] The Fix:

  • Never dissolve 2-acetamido-6-aminohexanamide in 100% Methanol or Acetonitrile if your starting gradient is 95% Water.[1]

  • Protocol: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% MeCN + 0.1% TFA).

Frequently Asked Questions (FAQ)

Q: Can I just add more buffer to fix the tailing? A: Yes, up to a point. Increasing ionic strength (e.g., from 10mM to 50mM) suppresses the electric double layer on the silica surface, reducing the range of the electrostatic attraction. However, too much salt can precipitate in high organic solvents.

Q: Why not use a standard C18 with "End-capping"? A: "End-capping" reduces silanols but never eliminates them.[1] For a basic amine like this, even a small percentage of residual silanols can cause significant tailing.[2] You need "Base-Deactivated" columns or Hybrid particles.[1]

Q: Is this compound stable in acid? A: Generally, yes. The amide bonds are stable at pH 2.0 for the duration of an HPLC run. However, avoid leaving the sample in TFA for days at room temperature to prevent hydrolysis.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Strategies for the Separation of Polar Basic Compounds. Application Note. Link

  • Agilent Technologies. (2018). User Guide: Agilent Poroshell 120 Columns for HPLC and UHPLC.Link

  • Dolan, J. W. (2006). Peak Tailing and Column Aging.[2] LCGC North America. Link

  • PubChem. (2025). Compound Summary: (R)-2-Acetamido-6-aminohexanoic acid.[1][7] National Library of Medicine.[8] Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Spectral Data Validation for Ac-Lys-NH2 HCl

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and biochemical research, the absolute structural integrity of synthetic peptides and their derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and biochemical research, the absolute structural integrity of synthetic peptides and their derivatives is paramount. For a molecule like Nα-Acetyl-L-lysinamide hydrochloride (Ac-Lys-NH2 HCl), a seemingly simple derivative, ensuring its identity and purity is a non-negotiable prerequisite for its use in any application, from fundamental research to preclinical studies.[1][2] This guide provides an in-depth, technically-grounded framework for the validation of Ac-Lys-NH2 HCl using Nuclear Magnetic Resonance (NMR) spectroscopy, moving beyond simple spectral acquisition to a holistic, self-validating analytical system.

Our approach is rooted in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] We will not just list protocols; we will explain the causality behind experimental choices, ensuring that each step contributes to a robust and trustworthy data package.

The Analytical Imperative: Beyond a Simple Spectrum

Ac-Lys-NH2 HCl is typically synthesized, and like any synthetic molecule, it is susceptible to a range of impurities. These are not merely academic concerns; they can have profound impacts on experimental outcomes. Common impurities can include:

  • Deletion or Insertion Sequences: Incomplete coupling or deprotection steps during synthesis can lead to peptides missing an amino acid or having an extra one.[7][8][9][10]

  • Residual Protecting Groups: Incomplete removal of protecting groups from the lysine side chain or terminus.[9]

  • Diastereomers: Racemization during synthesis can lead to the presence of D-amino acids.

  • Residual Solvents and Reagents: Trifluoroacetic acid (TFA) or other solvents from the purification process are common.[8]

  • Oxidation/Reduction Products: Certain residues are prone to oxidation during synthesis or storage.[9]

A single 1D ¹H NMR spectrum might provide a preliminary fingerprint, but it often lacks the resolution to unambiguously identify and quantify these closely related impurities. Therefore, a multi-faceted validation strategy is essential.

A Holistic Validation Workflow

A robust validation process is a systematic workflow designed to build confidence in the analyte's structure and purity. This involves a logical progression from basic identity confirmation to detailed structural elucidation and, finally, to precise quantification.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Orthogonal Verification A 1D ¹H NMR (Initial Fingerprint) B 1D ¹³C NMR (Carbon Skeleton) A->B Confirms C-types C 2D COSY (H-H Connectivity) B->C Assigns Protons D 2D HSQC/HMBC (C-H Connectivity) C->D Confirms Full Structure E qNMR (Purity Assay) D->E Validated Structure F Impurity Profiling (Identify/Quantify Others) E->F Defines Purity G LC-MS (Mass Confirmation) F->G Purity Data H HPLC (Chromatographic Purity) G->H Cross-Validation I Final Validated Data Package H->I

Caption: Workflow for comprehensive NMR data validation.

Section 1: Unambiguous Identity Confirmation (1D NMR)

The first step is to confirm that the primary chemical structure is consistent with Ac-Lys-NH2 HCl. This is achieved through 1D ¹H and ¹³C NMR.

Causality: The ¹H NMR spectrum provides a unique "fingerprint" based on the chemical environment of each proton.[11] The ¹³C NMR spectrum complements this by showing the number and type of carbon atoms, confirming the carbon backbone of the molecule.

Expected Chemical Shifts

The expected chemical shifts are based on the standard environments for amino acid residues.[12][13][14] The exact values can vary slightly based on the solvent, pH, and concentration.

Atom Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Description
Acetyl-CH₃~2.0~23N-terminal acetyl group methyl protons.
Lys α-H~4.3~55Proton on the alpha-carbon.
Lys β-H₂~1.8~31Methylene protons adjacent to the alpha-carbon.
Lys γ-H₂~1.4~23Methylene protons on the side chain.
Lys δ-H₂~1.6~27Methylene protons on the side chain.
Lys ε-H₂~2.9~40Methylene protons adjacent to the side-chain amine.
α-NH~8.2-Amide proton of the peptide backbone.
ε-NH₃⁺~7.8-Protons on the side-chain primary amine (as ammonium).
C-term NH₂~7.5, ~7.2-Amide protons of the C-terminal amide.
Carbonyl (Acetyl)-~173Carbonyl carbon of the acetyl group.
Carbonyl (Amide)-~175Carbonyl carbon of the main chain.
Experimental Protocol: 1D NMR Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of Ac-Lys-NH2 HCl and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Note: D₂O will cause exchange and loss of the NH and NH₂ proton signals, which can be useful for simplifying the spectrum. DMSO-d₆ will preserve these signals.

  • Internal Standard: For initial identification, a standard is not strictly necessary. For later quantification, an internal standard will be added.

  • Instrument Setup: Use a spectrometer of at least 400 MHz for adequate resolution.

  • ¹H Acquisition Parameters:

    • Pulse Program: Standard 1-pulse (zg30).

    • Number of Scans (NS): 16-64 (adjust for signal-to-noise).

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (D1): 2 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

Section 2: Confirming Covalent Connectivity (2D NMR)

While 1D spectra suggest an identity, they do not prove the covalent linkages between atoms. For this, 2D NMR experiments like COSY and HSQC are indispensable tools for structural elucidation.[15][16][17]

Causality:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This allows you to "walk" down the carbon chain, tracing the H-C-C-H connections.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.

Experimental Protocol: 2D NMR Acquisition
  • Sample Preparation: Use the same sample prepared for 1D NMR. A slightly higher concentration may be beneficial.

  • COSY Acquisition:

    • Pulse Program: cosygpqf.

    • Parameters: Standard parameters for a gradient-selected COSY are typically sufficient. Acquire at least 2 scans per increment.

  • HSQC Acquisition:

    • Pulse Program: hsqcedetgpsisp2.3.

    • Parameters: Use a gradient-edited pulse sequence to distinguish between CH/CH₃ (positive) and CH₂ (negative) signals, which is highly informative.

Data Interpretation: Building the Molecule

By analyzing the cross-peaks in the 2D spectra, one can piece together the molecule's structure from first principles, providing a self-validating confirmation of its identity.

Caption: Key COSY correlations in Ac-Lys-NH2.

Section 3: Assay and Purity by Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining the purity of a substance without needing a specific reference standard of the analyte itself.[18][19][20][21] It relies on comparing the integral of an analyte peak to that of a certified internal standard of known purity and weight.

Causality: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integrated signal area of the analyte to a known amount of a reference standard, a direct, unbiased molar ratio can be established.[22]

Experimental Protocol: qNMR for Purity Assay
  • Selection of Internal Standard (IS): Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid is a common choice.

  • Sample Preparation (Critical Step):

    • Accurately weigh ~10 mg of Ac-Lys-NH2 HCl into a vial. Record the weight to 4-5 decimal places.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial. Record the weight precisely.

    • Dissolve the mixture in a known volume of solvent (e.g., 0.7 mL D₂O). Ensure complete dissolution.

  • qNMR Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle: Use a 90° pulse to ensure full excitation.

    • Relaxation Delay (D1): This is the most critical parameter. It must be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the standard. A D1 of 30-60 seconds is often required for accurate quantification.

    • Number of Scans (NS): 64-128 scans to ensure high signal-to-noise for accurate integration.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from Ac-Lys-NH2 (e.g., the acetyl-CH₃ singlet) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I: Integral area

    • N: Number of protons for the integrated signal

    • MW: Molecular weight (Ac-Lys-NH2 HCl = 223.7 g/mol )[1][2]

    • W: Weight

    • P: Purity of the standard

Section 4: Comparison with Orthogonal Techniques

No single analytical technique is infallible. True data integrity comes from cross-validation with orthogonal methods—techniques that measure the same property based on different physical principles.[23]

Technique Principle Information Provided Strengths Limitations
NMR Nuclear spin in a magnetic fieldAbsolute structure, connectivity, quantification without specific reference material.[16][24]Provides detailed structural information; primary quantitative method.[25][26]Relatively low sensitivity.[18]
HPLC/UPLC Differential partitioning between phasesChromatographic purity (area %), retention time.High sensitivity and resolving power for separating impurities.Requires specific reference standards for identity and quantification; co-elution possible.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight confirmation.Extremely high sensitivity and mass accuracy.Provides no information on connectivity (isomers) or absolute quantity without standards.

This multi-technique approach ensures that the identity, purity, and structure of Ac-Lys-NH2 HCl are validated with the highest degree of confidence, meeting the stringent requirements of both research and regulated environments.

References

  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.). Creative Peptides.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2023, January 23). MDPI. Retrieved from [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA).
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). Scilit.
  • Investigation of Impurities in Peptide Pools. (2025, February 2). MDPI. Retrieved from [Link]

  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI. Retrieved from [Link]

  • Solid Phase Synthesis. (n.d.). Sigma-Aldrich.
  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. (2025, August 10). ResearchGate.
  • Quantitative NMR Spectroscopy. (n.d.). University of Oxford.
  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025, June 2). Emery Pharma.
  • Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. (2022, December 15). MDPI. Retrieved from [Link]

  • Peptide NMR. (n.d.). University of Zurich.
  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. (2024, December 15). PubMed. Retrieved from [Link]

  • Determination of peptide and protein structures using NMR Spectroscopy. (2010). UQ eSpace. Retrieved from [Link]

  • Stimuli Article (qNMR). (n.d.). U.S. Pharmacopeia (USP).
  • Nα-Acetyl-L-lysine amide hydrochloride. (n.d.). Chem-Impex.
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. (n.d.). Sigma-Aldrich.
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). (2023, July 21). ResearchGate.
  • Ac-Lys-Gly-Trp-Lys-Arg-Tyr-His-Lys-NH2. (n.d.). PubChem. Retrieved from [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. (n.d.). ACS Publications.
  • L-Lysine, N2-acetyl-, methyl ester, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]

  • H-Lys(Z)-NH2 HCl. (n.d.). Aapptec Peptides.
  • 1D 1H NMR spectrum of glucosylated N α -acetyl-lysine. (n.d.). ResearchGate.
  • 1H, 13C, and 15N NMR chemical shift assignment of LytM N-terminal domain (residues 26–184). (2023, September 24). PMC. Retrieved from [Link]

  • 1H NMR chemical shift ppm table. (n.d.). California State Polytechnic University, Pomona.
  • 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]

  • [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. (2021, February 17). KPWu's group research site.

Sources

Comparative

Comparative Guide: 2-Acetamido-6-aminohexanamide vs. Fluorogenic Lysine Substrates

This guide objectively compares 2-acetamido-6-aminohexanamide (also known as -acetyl-L-lysine amide or Ac-Lys-NH₂ ) with standard fluorogenic lysine substrates (e.g., Ac-Lys-AMC , Boc-Lys-AMC ).[] The comparison focuses...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares 2-acetamido-6-aminohexanamide (also known as


-acetyl-L-lysine amide  or Ac-Lys-NH₂ ) with standard fluorogenic lysine substrates  (e.g., Ac-Lys-AMC , Boc-Lys-AMC ).[]

The comparison focuses on their utility in enzymatic assays for Lysine Acetyltransferases (KATs/HATs) and Histone Deacetylases (HDACs) , highlighting the trade-offs between the "native-like" fidelity of the amide substrate and the high-throughput capability of fluorogenic alternatives.[]

[1]

Executive Summary

In the development of epigenetic modulators, the choice of substrate dictates the quality of kinetic data.

  • 2-Acetamido-6-aminohexanamide (Ac-Lys-NH₂) is a non-fluorogenic, minimal structural mimic of a lysine residue within a protein tail.[] It requires separation-based detection (HPLC/MS) but offers superior kinetic fidelity and direct product measurement , devoid of steric artifacts.[]

  • Fluorogenic Substrates (e.g., Ac-Lys-AMC) utilize a C-terminal fluorophore (like 7-amino-4-methylcoumarin) to enable high-throughput screening (HTS) via plate readers.[] However, they suffer from steric hindrance , indirect readout mechanisms (coupled enzymatic steps), and potential compound interference .[]

Recommendation: Use Fluorogenic Substrates for primary library screening (HTS).[] Validation of hits and detailed kinetic mechanism studies (


, 

) must be performed using Ac-Lys-NH₂ with HPLC/MS to eliminate false positives/negatives caused by the fluorophore.

Technical Comparison: Structure & Mechanism

Structural Analysis
Feature2-Acetamido-6-aminohexanamide (Ac-Lys-NH₂) Fluorogenic Substrate (e.g., Ac-Lys-AMC)
Molecular Weight ~187.24 Da~370–450 Da (Bulky)
C-Terminus Simple Amide (-CONH₂)Fluorophore (e.g., -AMC, -AFC)
Steric Profile Native-like : Mimics the small footprint of a lysine residue in a peptide chain.[]High Steric Bulk : The large coumarin ring can clash with the enzyme active site, altering binding affinity (

).
Solubility High (Water/Buffer)Moderate (Often requires DMSO co-solvent)
Assay Principles (The "Readout" Problem)

The fundamental difference lies in how enzymatic activity is detected.

A. For Lysine Acetyltransferase (KAT) Assays
  • Using Ac-Lys-NH₂ (Direct): The KAT enzyme transfers an acetyl group from Acetyl-CoA to the

    
    -amine of Ac-Lys-NH₂.[]
    
    • Reaction:

      
      
      
    • Detection: The acetylated product (Ac-Lys(Ac)-NH₂) is chemically distinct and separated via Reverse-Phase HPLC or detected by Mass Spectrometry (LC-MS) .[]

    • Advantage:[][2]Positive Readout (appearance of product). No auxiliary enzymes required.[]

  • Using Ac-Lys-AMC (Indirect/Coupled): KAT assays with fluorogenic substrates often rely on a "prevention of cleavage" mechanism, as acetylation blocks Trypsin digestion.[]

    • Step 1 (KAT Reaction):

      
      
      
    • Step 2 (Developer): Add Trypsin.[][3]

      • Unreacted Substrate (Ac-Lys-AMC)

        
        High Fluorescence  (Cleaves Lys-AMC bond).[]
        
      • Product (Ac-Lys(Ac)-AMC)

        
        No Fluorescence  (Acetylation blocks cleavage).[]
        
    • Result: KAT activity = Decrease in Fluorescence .[]

    • Risk:[][2][4][5] False positives if a test compound inhibits Trypsin (the developer) rather than the KAT.

B. For HDAC Assays
  • Ac-Lys-NH₂ serves as the product standard to validate the specific mass peak of the deacetylated metabolite in MS-based HDAC assays.[]

  • Ac-Lys(Ac)-AMC is the standard HTS substrate, where HDAC activity removes the acetyl group, allowing Trypsin to release the fluorophore (Signal Increase).[]

Visualization: Experimental Workflows

The following diagram illustrates the divergent workflows for a KAT (Acetyltransferase) assay. Note the direct path of Ac-Lys-NH₂ versus the coupled, multi-step path of the fluorogenic substrate.[]

G cluster_0 Workflow A: Ac-Lys-NH2 (Native-Like) cluster_1 Workflow B: Fluorogenic Ac-Lys-AMC (HTS) Start_A Substrate: Ac-Lys-NH2 Rxn_A Enzymatic Reaction (KAT + Ac-CoA) Start_A->Rxn_A Prod_A Product Mixture: Ac-Lys(Ac)-NH2 + CoA Rxn_A->Prod_A Detect_A Detection: HPLC / LC-MS Prod_A->Detect_A Result_A Data: Direct Peak Quantification (Positive Readout) Detect_A->Result_A Start_B Substrate: Ac-Lys-AMC Rxn_B Enzymatic Reaction (KAT + Ac-CoA) Start_B->Rxn_B Prod_B Mixture: Ac-Lys(Ac)-AMC (Acetylated) + Unreacted Ac-Lys-AMC Rxn_B->Prod_B Step_2 Developer Step: Add Trypsin Prod_B->Step_2 Detect_B Detection: Fluorescence Plate Reader Step_2->Detect_B Step_2->Detect_B Cleaves only Unreacted Substrate Result_B Data: Loss of Signal (Negative Readout) Detect_B->Result_B

Caption: Comparison of Direct MS-based detection (Workflow A) vs. Indirect Coupled-Enzyme detection (Workflow B) for Lysine Acetyltransferase activity.

Experimental Protocols

Protocol A: High-Fidelity KAT Assay (HPLC-Based)

Purpose: Determination of accurate kinetic constants (


, 

) without fluorophore interference.[] Substrate: 2-acetamido-6-aminohexanamide (Ac-Lys-NH₂).[]
  • Reagent Prep:

    • Substrate Stock: Dissolve Ac-Lys-NH₂ (MW 187.24) to 10 mM in 50 mM Tris-HCl (pH 8.0).

    • Cofactor: Acetyl-CoA (10 mM).[]

    • Enzyme: Purified KAT (e.g., p300, GCN5).[]

  • Reaction Assembly:

    • Mix: 20 µL Buffer + 5 µL Enzyme + 5 µL Ac-Lys-NH₂ (varying conc.) + 5 µL Acetyl-CoA.

    • Incubate at 37°C for 30–60 mins.

  • Quenching:

    • Stop reaction by adding 35 µL of 10% Trichloroacetic acid (TCA) or 1% TFA.

    • Centrifuge at 10,000 x g for 5 mins to pellet precipitated protein.

  • HPLC Analysis:

    • Inject 20 µL supernatant onto a C18 Reverse-Phase column.

    • Gradient: 0% to 30% Acetonitrile in water (+0.1% TFA) over 15 mins.

    • Detection: Monitor Absorbance at 214 nm (peptide bond).

    • Quantification: The acetylated product (Ac-Lys(Ac)-NH₂) will elute later (more hydrophobic) than the substrate.[] Integrate area under the curve (AUC).

Protocol B: High-Throughput KAT Screening (Fluorogenic)

Purpose: Rapid screening of inhibitor libraries.[] Substrate: Ac-Lys-AMC.[]

  • Reaction Assembly (96/384-well plate):

    • Add 10 µL Test Compound.[]

    • Add 20 µL Enzyme Mix (KAT).[]

    • Initiate with 20 µL Substrate Mix (50 µM Ac-Lys-AMC + 50 µM Acetyl-CoA).[]

    • Incubate at 37°C for 1 hour.

  • Development (Coupled Step):

    • Add 50 µL Developer Solution (2 mg/mL Trypsin + 2 µM TSA/Nicotinamide to stop KAT activity).

    • Incubate at Room Temperature for 15–30 mins.

  • Readout:

    • Measure Fluorescence: Ex 360 nm / Em 460 nm.

    • Interpretation: High Fluorescence = Low KAT Activity (Trypsin cleaved unacetylated substrate).[] Low Fluorescence = High KAT Activity (Substrate was acetylated and protected from Trypsin).

Critical Analysis of Data Reliability

ParameterAc-Lys-NH₂ (HPLC/MS) Ac-Lys-AMC (Fluorogenic)
Sensitivity Moderate (pmol range).[] Depends on detector.High (fmol range).[]
Interference Low .[][6] Direct physical separation of product.High . Compounds may fluoresce, quench AMC, or inhibit Trypsin (false positive).[]
Kinetic Accuracy Gold Standard .[] Reflects native active site recognition.[]Biased . Bulky AMC group can improve binding (hydrophobic interaction) or impede it, skewing

.[]
Throughput Low (mins per sample).[]High (seconds per plate).[]
Supporting Evidence

Research indicates that fluorophore conjugation can alter enzyme activity profiles.[][7] For example, certain HDACs and Sirtuins show up to 10-100 fold differences in catalytic efficiency (


)  when processing fluorogenic peptides versus native acetylated peptides [1].[] Furthermore, the "gain-of-signal" in HDAC assays or "loss-of-signal" in HAT assays using AMC substrates is prone to artifacts from compounds that absorb at 360 nm (inner filter effect) [2].[]

References

  • Riester, D., et al. (2004).[] "A Sepharose-based fluorogenic assay for quantifying the activity of histone deacetylases."[] Biochemical and Biophysical Research Communications. Link

  • Bradner, J.E., et al. (2010).[] "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology.[] Link

  • Wegener, D., et al. (2003).[] "Fluorogenic substrates for histone deacetylases." Chemistry & Biology. Link

  • Bachem. "Ac-Lys-NH₂[] · HCl Product Specification." Bachem Catalog. Link

  • BenchChem. "Technical Guide to Ac-Arg-Gly-Lys(Ac)-AMC Substrate System."[] BenchChem Technical Guides. Link[]

Sources

Validation

Comparative MS Guide: Characterization of 2-Acetamido-6-aminohexanamide (Nα-Acetyl-Lysinamide)

Topic: Mass Spectrometry Characterization of 2-Acetamido-6-aminohexanamide Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary 2-aceta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Characterization of 2-Acetamido-6-aminohexanamide Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

2-acetamido-6-aminohexanamide (also known as Nα-Acetyl-L-lysinamide or Ac-Lys-NH₂ ) is a critical structural analogue often encountered as a synthetic intermediate, a degradation impurity in peptide therapeutics, or a metabolite in lysine catabolism studies.[]

Its structural duality—possessing an acetylated


-amine and a free 

-amine—makes it an isobaric isomer of N

-Acetyl-L-lysinamide
. Distinguishing these regioisomers is a common analytical challenge. This guide compares the performance of High-Resolution Accurate Mass (HRAM) Spectrometry versus Triple Quadrupole (QqQ) Tandem MS for the definitive identification and quantitation of this molecule.
Molecule Profile & Physicochemical Properties[2][3][4][5][6]
PropertyDataRelevance to MS
CAS Number 104584-11-4Standard Reference
Formula C

H

N

O

Monoisotopic Mass: 187.1321 Da
Precursor Ion [M+H]

= 188.1394
Primary ESI species (+ mode)
pKa Values

-NH (Acetylated, non-basic)

-NH

(~10.5)
High proton affinity at

-amine ensures strong ionization in positive mode.
Solubility Water, MethanolCompatible with Reverse Phase (C18) and HILIC LC-MS.
Methodology Comparison: HRAM vs. QqQ

The choice of instrument defines the analytical outcome. For impurity profiling (ID), HRAM is superior. For routine lot release (Quant), QqQ is preferred.

Option A: High-Resolution Orbitrap/Q-TOF (The "Identifier")
  • Best For: Structural elucidation, distinguishing regioisomers, and unknown impurity profiling.

  • Performance:

    • Mass Accuracy: < 3 ppm (Confirms elemental formula C

      
      H
      
      
      
      N
      
      
      O
      
      
      ).
    • Differentiation: Can distinguish N

      
      -Ac-Lys-NH
      
      
      
      from N
      
      
      -Ac-Lys-NH
      
      
      based on unique fragmentation fingerprints (see Section 4).
    • Limit of Detection (LOD): ~1–10 ng/mL (lower than QqQ).

Option B: Triple Quadrupole (QqQ) (The "Quantifier")
  • Best For: Targeted quantification in complex matrices (plasma, reaction mixtures).

  • Performance:

    • Sensitivity: High (LOD < 0.1 ng/mL in MRM mode).

    • Throughput: Fast cycle times (< 20 ms dwell time) allow multiplexing.

    • Limitation: Unit resolution cannot resolve isobaric interferences without chromatographic separation.

Deep Dive: Fragmentation Pathways & Experimental Data

This section provides the "fingerprint" data required for validation. The fragmentation pattern of 2-acetamido-6-aminohexanamide is dictated by the stability of the lysine side chain and the labile amide bonds.

Proposed Fragmentation Mechanism (ESI-CID)

Upon Collision Induced Dissociation (CID) of the [M+H]


 ion (m/z 188.1), three distinct pathways emerge.
  • Pathway A: Cyclization of the

    
    -Amine (Diagnostic for Free Side Chain) 
    
    • The free

      
      -amine attacks the alkyl chain, ejecting ammonia and the acetylated N-terminus.
      
    • Result: Formation of the cyclic piperidinium ion (m/z 84.08 ).

    • Significance: This ion is highly abundant only when the

      
      -amine is free. In the N
      
      
      
      -acetyl isomer, this shift moves to m/z 126.
  • Pathway B: Neutral Loss of Ammonia

    • Loss of NH

      
       from the C-terminal amide or side chain.
      
    • Result: m/z 171.11 ([M+H - NH

      
      ]
      
      
      
      ).
  • Pathway C: Loss of Acetamide

    • Cleavage of the N-terminal acetamido group.

    • Result: m/z 129.10 (Lysine immonium-like structure).

Comparative Fragmentation Table
Fragment Ion (m/z)IdentityOriginSpecificity to N

-Acetyl Isomer
188.14 [M+H]

PrecursorNo (Isobaric with N

-Ac)
171.11 [M-NH

]

Neutral LossLow
129.10 [Lys backbone]

Loss of AcetamideMedium
84.08 PiperidiniumFree

-amine cyclization
HIGH (Key Differentiator)
126.09 Ac-PiperidiniumAcetylated SidechainAbsent (Present in N

-Ac isomer)
Experimental Protocol: LC-MS/MS Characterization

Trustworthiness Check: This protocol uses a standard acidic mobile phase to ensure protonation of the


-amine.

Step 1: Sample Preparation

  • Dissolve 1 mg of 2-acetamido-6-aminohexanamide standard in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Dilute to 1 µg/mL for infusion or 100 ng/mL for LC injection.

Step 2: LC Conditions (Reverse Phase)

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B hold (0-1 min) -> Ramp to 30% B (1-5 min). Note: The molecule is polar and elutes early.

Step 3: MS Parameters (Source: ESI+)

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile (171) and stable (84) fragments.

Visualizations
Figure 1: Analytical Workflow

A logical flow from sample to data interpretation.

MS_Workflow Sample Sample (Ac-Lys-NH2) LC LC Separation (C18 / HILIC) Sample->LC ESI ESI Source (Positive Mode) LC->ESI Elution MS1 MS1 Spectrum (m/z 188.14) ESI->MS1 [M+H]+ CID Collision Cell (CID Fragmentation) MS1->CID Select 188.1 MS2 MS2 Spectrum (Fingerprint) CID->MS2 Fragments Analysis Data Analysis (Isomer Distinction) MS2->Analysis

Caption: Step-by-step workflow for the LC-MS/MS characterization of 2-acetamido-6-aminohexanamide.

Figure 2: Fragmentation Pathway (The Differentiator)

This diagram illustrates why m/z 84 is the diagnostic ion for this specific isomer.

Fragmentation Parent Precursor Ion [M+H]+ = 188.14 (N-alpha-Acetyl) Frag1 Fragment A [M - NH3]+ m/z 171.11 Parent->Frag1 Loss of NH3 (-17) Frag2 Fragment B [Piperidinium Ion]+ m/z 84.08 (Diagnostic for Free Epsilon Amine) Parent->Frag2 Cyclization of Side Chain (Loss of Ac-Gly-NH2 equivalent) Frag3 Fragment C [Lysine Immonium-like] m/z 129.10 Parent->Frag3 Loss of Acetamide (-59) Comparison Contrast: N-epsilon-Acetyl Isomer Yields m/z 126.09 (Acetyl-Piperidinium) Frag2->Comparison vs

Caption: MS/MS fragmentation tree highlighting the diagnostic m/z 84 ion which confirms the free epsilon-amine structure.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 104584-11-4, N-alpha-Acetyl-L-lysine amide. Retrieved from [Link]

  • Zhang, K., et al. (2009). Protein Lysine Acetylation Analysis: Current MS-Based Proteomic Technologies. Journal of Proteome Research. (Discussion on Lysine immonium ions m/z 126 vs 84). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Lysine Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Quality Control of 2-acetamido-6-aminohexanamide Reagents

For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to achieving reliable and reproducible results. This is particularly true for specialized reagents su...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to achieving reliable and reproducible results. This is particularly true for specialized reagents such as 2-acetamido-6-aminohexanamide, a derivative of the amino acid lysine, which finds applications in bioconjugation, peptide synthesis, and as a linker molecule. This guide provides an in-depth technical comparison of quality control parameters for 2-acetamido-6-aminohexanamide, offering insights into its synthesis, characterization, and the importance of stringent quality control. We will also explore alternative reagents and provide supporting experimental data to inform your selection process.

The Critical Role of Quality Control for 2-acetamido-6-aminohexanamide

2-acetamido-6-aminohexanamide, also known as N6-acetyllysinamide, possesses two reactive amine groups and an acetamido group, making it a versatile building block. The primary amine at the 6-position and the alpha-amine at the 2-position offer differential reactivity for conjugation, while the acetamido group can influence solubility and steric hindrance. However, the presence of impurities can significantly impact its performance, leading to side reactions, low yields, and difficulty in purification of the final product. Therefore, a robust quality control (QC) framework is essential to ensure the identity, purity, and consistency of this reagent.

Synthesis and Potential Impurities

A common synthetic route to (2S)-6-acetamido-2-aminohexanamide involves the selective protection and activation of lysine, followed by amidation and deprotection. Understanding this process is key to anticipating potential impurities.

A plausible synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Step 1: Selective Protection cluster_1 Step 2: Carboxyl Activation cluster_2 Step 3: Amidation cluster_3 Step 4: Deprotection Lysine L-Lysine Protected_Lysine Nα,Nε-diprotected Lysine Lysine->Protected_Lysine Boc2O or Fmoc-OSu Activated_Ester Activated Ester Protected_Lysine->Activated_Ester HBTU/HOBt or EDC/NHS Protected_Amide Protected Hexanamide Activated_Ester->Protected_Amide NH3 or NH4Cl/Base Final_Product (2S)-6-acetamido-2-aminohexanamide Protected_Amide->Final_Product TFA or Piperidine Reagent_Comparison Reagent Reagent 2-acetamido-6-aminohexanamide 6-Aminohexanoic Acid EDC SMCC Functionality Key Functionality Two primary amines Amine and Carboxyl Carboxyl Activator Amine and Thiol reactive Reagent->Functionality dictates Application Primary Application Bioconjugation, Peptide Synthesis Linker Arm Amide Bond Formation Protein-Protein Conjugation Functionality->Application enables

Caption: Relationship between reagent functionality and application.

Conclusion: The Imperative of Rigorous Quality Control

For researchers in drug development and other high-stakes scientific fields, the quality of reagents like 2-acetamido-6-aminohexanamide is not a matter of preference but a prerequisite for success. A thorough understanding of the synthesis, potential impurities, and the analytical methods used for quality control is essential for interpreting experimental results and ensuring their reproducibility. By demanding comprehensive quality control data and understanding the performance characteristics of alternative reagents, scientists can make informed decisions that accelerate their research and enhance the reliability of their findings. The combined use of techniques like HPLC for purity assessment and NMR for structural confirmation provides a robust framework for the quality assurance of this versatile reagent. [1]

References

  • PubChem. (2S)-6-acetamido-2-aminohexanamide. National Center for Biotechnology Information. [Link]

  • Spacil, Z., et al. (2017). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • The House of Peptides. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules. [Link]

  • Veeprho. (2R)-2,6-Diamino-N-[(1R)-1-methyl-2-phenethyl]hexanamide Dimethanesuiphonate / Lisdexamfetamine Impurity 6. [Link]

  • AAPPTec. Safety Data Sheet. [Link]

  • Hermanson, G. T. (2013).
  • Frontiers. (2020). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry. [Link]

  • Google Patents. (2010).

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Validation

Comparative Guide: Ac-Lys-NH2 HCl vs. Ac-Lys-OH Substrate Specificity

Executive Summary This guide provides a technical comparison between -Acetyl-L-lysine-amide HCl (Ac-Lys-NH2) and -Acetyl-L-lysine (Ac-Lys-OH) . While these molecules share an identical core structure ( -acetylated lysine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between


-Acetyl-L-lysine-amide HCl (Ac-Lys-NH2)  and 

-Acetyl-L-lysine (Ac-Lys-OH)
. While these molecules share an identical core structure (

-acetylated lysine), their C-terminal modification dictates their biochemical role:
  • Ac-Lys-NH2 (Amide): A functional substrate for trypsin-like serine proteases. The C-terminal amide mimics the peptide bond, allowing for proteolytic cleavage (amidase activity).

  • Ac-Lys-OH (Free Acid): The product of the hydrolytic reaction or a competitive inhibitor . The presence of the free carboxylate group prevents further cleavage and introduces electrostatic repulsion in certain enzyme active sites.

Critical Note on Nomenclature: This guide focuses on


-acetylated derivatives. Researchers studying Histone Deacetylases (HDACs)  must note that these molecules are not standard HDAC substrates unless the acetylation is on the 

-amine (side chain), denoted as H-Lys(Ac)-OH.

Molecular Mechanics & Structural Logic

The functional divergence of these two molecules is governed by the electronics of the C-terminus and its interaction with the S1 specificity pocket of serine proteases (e.g., Trypsin).

Structural Comparison
FeatureAc-Lys-NH2 HClAc-Lys-OH
C-Terminus Amide (

)
Carboxyl (

)
Side Chain

-Amine (

)

-Amine (

)
Net Charge (pH 7.4) +1 (Cationic)0 (Zwitterionic)
Role Substrate (Mimics peptide bond)Product / Inhibitor
Leaving Group Ammonia (

)
None (Bond non-cleavable)
The Trypsin S1 Pocket Interaction

Trypsin specificity is driven by Aspartate 189 (Asp189) at the bottom of the S1 pocket, which forms a salt bridge with the positively charged


-ammonium group of the Lysine side chain.
  • Ac-Lys-NH2 Binding: The side chain anchors in the S1 pocket. The C-terminal amide bond is positioned at the catalytic triad (His57, Asp102, Ser195). The amide nitrogen acts as the leaving group.

  • Ac-Lys-OH Binding: The side chain still anchors in the S1 pocket. However, the C-terminal carboxylate (

    
    ) cannot be cleaved. Furthermore, the negative charge of the carboxylate may repel the oxyanion hole or distort the binding geometry, leading to Product Inhibition .
    
Reaction Pathway Visualization

The following diagram illustrates the unidirectional conversion of the Amide to the Acid by Trypsin.

TrypsinMechanism Substrate Ac-Lys-NH2 (Substrate) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding (Km) Transition Tetrahedral Intermediate ES_Complex->Transition Nucleophilic Attack (Ser195) Product Ac-Lys-OH (Product/Inhibitor) Transition->Product Hydrolysis Ammonia NH3 (Leaving Group) Transition->Ammonia Release Product->ES_Complex Competitive Inhibition (Ki)

Figure 1: Kinetic pathway of Ac-Lys-NH2 hydrolysis by Trypsin. Note the feedback loop where the product (Ac-Lys-OH) acts as a competitive inhibitor.

Kinetic Profiling & Specificity Data

When designing assays, it is crucial to understand that simple amides (like Ac-Lys-NH2) are "slow" substrates compared to activated esters or chromogenic substrates (like Ac-Lys-pNA).

Comparative Kinetic Parameters (Trypsin)
ParameterAc-Lys-NH2 (Amide)Ac-Lys-pNA (Anilide)Ac-Lys-OH (Acid)

(Turnover)
Low (~0.05 - 0.5

)
High (~10 - 50

)
0 (No reaction)

(Affinity)
High mM range

to Low mM
N/A

(Inhibition)
N/AN/A~2.8 mM (Weak Competitive)
Detection Method Ammonia release / HPLCColorimetric (405 nm)N/A

Data Interpretation:

  • Ac-Lys-NH2 is ideal for studying amidase activity in a minimalist system without the steric influence of large chromophores.

  • Ac-Lys-OH serves as a control for product inhibition . If your enzymatic rate decreases over time, accumulation of Ac-Lys-OH is the likely cause.

Experimental Protocol: Differential Hydrolysis Assay via HPLC

To objectively validate the substrate specificity, we employ a Reverse-Phase HPLC (RP-HPLC) workflow. This method separates the substrate (Amide) from the product (Acid) based on the loss of the positive charge/polarity shift at the C-terminus.

Protocol Design (Self-Validating)
  • Validation Step: The appearance of a new peak (Product) must correlate with the disappearance of the substrate peak.

  • Control: Incubate Ac-Lys-OH with Trypsin; no change in peak area should be observed.

Step-by-Step Workflow

Materials:

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water (Ion pairing agent required for retention).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 214 nm (Peptide bond) or 220 nm.

Procedure:

  • Substrate Preparation: Dissolve Ac-Lys-NH2 HCl to 10 mM in 50 mM Tris-HCl, pH 8.0.

  • Enzyme Addition: Add Trypsin (bovine/porcine) to a final concentration of 1 µM.

  • Incubation: Incubate at 37°C.

  • Time-Point Sampling: At t=0, 30, 60, and 120 min, remove 100 µL aliquots.

  • Quenching: Immediately add 20 µL of 10% TFA to stop the reaction (Acidification denatures Trypsin).

  • Analysis: Inject 20 µL onto the HPLC.

Expected Chromatographic Shift
  • Ac-Lys-NH2: Elutes earlier (more polar due to amide/charged nature interaction with TFA).

  • Ac-Lys-OH: Elutes later (The free acid is protonated by TFA, becoming more hydrophobic/neutral).

  • Note: Elution order depends heavily on the ion-pairing agent. With TFA at pH 2, the carboxyl group of Ac-Lys-OH is protonated (neutral), while the amide is neutral. The separation relies on subtle polarity differences.

Workflow Diagram

HPLC_Workflow Start Start: 10mM Substrate (Ac-Lys-NH2 or Ac-Lys-OH) Reaction Add Trypsin 37°C, pH 8.0 Start->Reaction Sample Sample Aliquots (0, 30, 60 min) Reaction->Sample Quench Quench with 10% TFA (pH < 3.0) Sample->Quench HPLC RP-HPLC Analysis C18 Column, 214 nm Quench->HPLC Result_Amide Result A (Ac-Lys-NH2): Peak shift observed (Substrate -> Product) HPLC->Result_Amide Result_Acid Result B (Ac-Lys-OH): No Peak shift (Stable Control) HPLC->Result_Acid

Figure 2: HPLC-based validation workflow for distinguishing substrate turnover from product stability.

Expert Insights & Troubleshooting

The "HDAC Trap" (Critical Warning)

A common error in drug discovery screening is utilizing


-acetylated lysine derivatives for Histone Deacetylase (HDAC)  assays.
  • Fact: HDACs deacetylate the

    
    -amino group (side chain).
    
  • Reality: Ac-Lys-NH2 has a free

    
    -amino group. It is NOT  a substrate for HDACs.
    
  • Correct Substrate: For HDAC assays, use H-Lys(Ac)-OH or fluorogenic variants like H-Lys(Ac)-AMC , where the side chain is acetylated.

Solubility & Stability[2]
  • Ac-Lys-NH2 HCl: Highly hygroscopic. Store with desiccant at -20°C. In solution (pH > 8), it effectively releases ammonia over days due to spontaneous hydrolysis; prepare fresh.

  • Ac-Lys-OH: Stable in solution. Can precipitate at its isoelectric point if concentrations are high (>100 mM), though rare in kinetic assays.

References

  • Trypsin Specificity & Inhibition

    • Title: A new lysine derived glyoxal inhibitor of trypsin.
    • Source: Biochemical Journal / PubMed Central.
    • Context: Establishes Z-Lys-COOH (analogous to Ac-Lys-OH) as a competitive inhibitor with in the mM range.
  • Amide vs.

    • Title: Kinetic constants for chymotrypsin cleavage of N-acetyl-L-Trp Deriv
    • Source: CSBSJU.
    • Context: Demonstrates the significant difference between amide (slow) and ester (fast) hydrolysis in serine proteases.
  • HDAC Substrate Requirements

    • Title: Structure-based Identification of HDAC8 Non-histone Substr
    • Source: PubMed Central.
    • Context: Discusses the requirement for -acetylation and the influence of C-terminal amid
  • Peptide Solubility Guide

    • Title: Solubility Profile of H-Lys-Leu-Lys-OH: A Technical Guide.
    • Source: BenchChem.[1]

    • Context: Provides general principles on how C-terminal modifications (Amide vs Acid) affect the solubility and charge of lysine-containing peptides.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-acetamido-6-aminohexanamide;hydrochloride

Synonym: -Acetyl-L-Lysine Amide HCl | CAS: 10466-61-2 (Free base ref)[1] Part 1: Executive Safety Directive Status: Research Chemical / Bioactive Substrate Primary Hazard: Irritant (Skin/Eye/Respiratory) .[1] As a hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Synonym:


-Acetyl-L-Lysine Amide HCl | CAS:  10466-61-2 (Free base ref)[1]

Part 1: Executive Safety Directive

Status: Research Chemical / Bioactive Substrate Primary Hazard: Irritant (Skin/Eye/Respiratory) .[1] As a hydrochloride salt of an amino acid derivative, this compound poses risks of inhalation (fine dust) and contact dermatitis.[1] It is likely hygroscopic , meaning it absorbs atmospheric moisture, which can degrade the reagent and cause clumping, increasing handling difficulty.

The "Defensive Handling" Philosophy: Treat this substance as a potential sensitizer.[1][2] While acute toxicity is generally low for lysine derivatives, the hydrochloride counter-ion generates acidic conditions upon contact with mucous membranes.[1] Your primary goal is dust containment .

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific physicochemical properties of the salt (fine particulate, water-soluble, acidic hydrolysis).

ZonePPE ItemSpecificationScientific Rationale
Ocular Chemical Splash Goggles Indirect venting, ANSI Z87.1+Dust Defense: Safety glasses allow fine particulates to bypass the lens via air gaps.[1] Goggles seal the ocular orbit against hygroscopic dust that becomes corrosive upon contact with eye moisture.[1]
Dermal (Hand) Nitrile Gloves Min.[1] thickness: 5 mil (0.12 mm)Permeation Dynamics: Amino acid salts generally have low permeation rates through nitrile.[1] However, the hydrochloride moiety can degrade thinner latex.[1] Protocol: Inspect for micro-tears before donning.[1]
Respiratory Engineering Control Class II Biosafety Cabinet or Fume HoodInhalation Risk: The primary route of exposure is inhalation of airborne powder during weighing. If a hood is unavailable, an N95/P100 respirator is mandatory.[1]
Body Lab Coat High-neck, snap closure (Cotton/Poly blend)Wicking Prevention: Synthetic cuffs must be tucked under glove gauntlets to prevent powder from wicking up the wrist via capillary action.[1]

Part 3: Operational Protocols

A. Weighing & Transfer (The Critical Step)

Context: This is the moment of highest risk.[1] Static electricity can cause the dry powder to "jump," creating an aerosol cloud.[1]

  • Static Neutralization:

    • Use an anti-static gun or ionizer bar inside the weigh station.[1]

    • Why: Hydrochloride salts are crystalline and prone to triboelectric charging.[1] Eliminating static prevents particle dispersion.[1]

  • The "Boat-to-Vial" Technique:

    • Never pour from the stock bottle.[1] Use a clean spatula to transfer to a weighing boat.[1]

    • Use a funnel when transferring from the boat to the destination vial to prevent rim contamination.

  • Decontamination:

    • Immediately wipe the balance area with a moist paper towel (water solubilizes the salt instantly) followed by 70% ethanol.[1]

B. Solubilization

Context: Dissolving the salt for assay use (e.g., Trypsin/HDAC assays).[1]

  • Solvent Choice: Water, PBS, or TRIS buffer.[1]

  • Exotherm Check: HCl salts can be slightly exothermic upon dissolution.[1]

    • Action: Add the solid to the solvent (not solvent to solid) if working with >10g quantities.[1] For typical milligram amounts, direct addition is safe.[1]

  • pH Adjustment:

    • The solution will be acidic (pH ~4-5).[1]

    • Action: If used in enzymatic assays, buffer the solution immediately to physiological pH (7.[1]4) to prevent enzyme denaturation.[1]

Part 4: Waste Management & Disposal[3]

Disposal Logic: Segregate based on chemical compatibility, not just convenience.

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated weighing boats, wipes, gloves.[1]Hazardous Solid Waste (Trace Organics). Double-bag in clear polyethylene.[1] Label as "Amino Acid Salt - Irritant."[1]
Liquid Waste Dissolved reagent in water/buffer.[1]Aqueous Organic Waste. Do not pour down the drain.[1][3] While Lysine is non-toxic, the amine/amide content contributes to biological oxygen demand (BOD) and nitrogen load.[1]
Stock Container Empty original bottle.Triple rinse with water (collect rinse in liquid waste).[1] Deface label and recycle as glass/plastic (facility dependent).[1]

Part 5: Workflow Visualization

This diagram outlines the logical flow for handling the substance, emphasizing the "Stop/Go" decision points for safety.[3]

G Start START: Handling Request 2-Acetamido-6-aminohexanamide HCl RiskAssess Risk Assessment: Is powder visible? Is it humid? Start->RiskAssess PPE_Check PPE Verification: Nitrile Gloves + Goggles + Lab Coat RiskAssess->PPE_Check Hood_Check Engineering Control: Is Fume Hood functioning? PPE_Check->Hood_Check Weighing Weighing Protocol: Use Anti-static Gun -> Spatula Transfer Hood_Check->Weighing Airflow OK Spill Spill Event? Weighing->Spill Solubilization Solubilization: Add Solid to Buffer -> Check pH Waste Disposal: Solid -> Haz Waste Liquid -> Aq Organic Solubilization->Waste Spill->Solubilization No Cleanup Cleanup: Wipe with H2O (Solubilize) -> Ethanol Spill->Cleanup Yes Cleanup->Waste End END: Process Complete Waste->End

Figure 1: Decision-matrix workflow for safe handling, emphasizing the critical weighing step and spill response logic.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: N-alpha-Acetyl-L-lysine amide.[1] National Library of Medicine.[1] Retrieved February 25, 2026.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the compilation of safety data sheets. [Link]

Sources

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